6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFAYTBCOPFSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353786 | |
| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445289-11-2 | |
| Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS No. 445289-11-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acids. This class of compounds is recognized for its diverse pharmacological potential, including anticancer and antibacterial activities.[1][2] This document details the chemical identity, a proposed synthetic route based on established methodologies, and an exploration of its potential biological activities and mechanisms of action, drawing upon data from structurally related analogues.
Chemical Identity:
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 445289-11-2 |
| Molecular Formula | C₁₈H₁₄ClNO₂ |
| Molecular Weight | 311.76 g/mol |
Synthesis
The synthesis of this compound can be achieved through the Pfitzinger quinoline synthesis, a well-established method for preparing quinoline-4-carboxylic acids.[1][3][4] This reaction involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.
For the target compound, the proposed reactants are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone. The reaction proceeds via the base-catalyzed ring-opening of 5-chloroisatin, followed by condensation with the ketone and subsequent cyclization and dehydration to yield the final product.
Proposed Experimental Protocol: Pfitzinger Synthesis
This protocol is a generalized procedure based on known Pfitzinger reactions for similar compounds and may require optimization.[3]
Materials:
-
5-Chloroisatin
-
1-(3,4-dimethylphenyl)ethanone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, for acidification)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
To this basic solution, add 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthetic Workflow Diagram
Caption: Pfitzinger synthesis workflow for the target compound.
Biological Activity and Potential Mechanisms of Action
Anticancer Activity
Derivatives of quinoline-4-carboxylic acid have been shown to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanisms of action are often associated with the inhibition of key cellular processes required for cancer cell proliferation and survival.
Potential Mechanisms of Action:
-
Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[1]
-
Cell Cycle Arrest: Quinoline derivatives can interfere with the cell cycle, leading to arrest at different phases and preventing cell division.[2]
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[2]
-
Inhibition of Signaling Pathways: Disruption of oncogenic signaling pathways is another key mechanism. For instance, some quinoline derivatives have been shown to inhibit pathways that are critical for tumor growth and survival.[3]
Quantitative Data for Structurally Related Compounds:
The following table summarizes the anticancer activity of several quinoline-4-carboxylic acid derivatives, providing context for the potential potency of the target compound.
| Compound ID | Cancer Cell Line | IC₅₀ | Reference |
| Compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid) | MCF-7 (Breast) | 82.9% growth reduction | [3] |
| P6 | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [1] |
| Compound 41 | DHODH Inhibition | 9.71 nM | [1] |
| Compound 43 | DHODH Inhibition | 26.2 nM | [1] |
Antibacterial Activity
Quinoline-based compounds have a long history as antimicrobial agents. Derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[1]
Potential Mechanisms of Action:
The antibacterial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.
Quantitative Data for Structurally Related Compounds:
The table below presents the minimum inhibitory concentrations (MICs) for a related quinoline derivative against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 | [1] |
| Compound 5a7 | Escherichia coli | 128 | [1] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria.
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Signaling Pathway Diagram
The following diagram illustrates a potential mechanism of action for quinoline-4-carboxylic acid derivatives in cancer, focusing on the inhibition of a generic signaling pathway that promotes cell proliferation and survival.
Caption: Potential inhibition of a cancer signaling pathway.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. Based on the established Pfitzinger synthesis, a reliable synthetic route can be proposed. While specific biological data for this exact molecule is limited, the extensive research on related quinoline-4-carboxylic acid derivatives strongly suggests its potential as an anticancer and antibacterial agent. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic promise. This guide provides a foundational framework for researchers to pursue further studies on this and related compounds.
References
Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a viable synthetic route for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Pfitzinger reaction, a robust method for the preparation of quinoline-4-carboxylic acids.
Core Synthesis: The Pfitzinger Reaction
The primary synthetic strategy for this compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative, in this case, 5-chloroisatin, with a carbonyl compound containing an α-methylene group, which is 1-(3,4-dimethylphenyl)ethan-1-one, in the presence of a strong base.[1][2][3][4] The base facilitates the ring-opening of the isatin to form an intermediate that then condenses with the ketone, ultimately leading to the formation of the quinoline ring system.[2][4]
Experimental Protocol: Pfitzinger Synthesis
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established Pfitzinger reaction methodologies.
Materials:
-
5-Chloroisatin
-
1-(3,4-dimethylphenyl)ethan-1-one
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of Reactants: To the basic solution, add 5-chloroisatin and 1-(3,4-dimethylphenyl)ethan-1-one.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the reaction mixture with hydrochloric acid until the pH is acidic. This will cause the product, this compound, to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product of high purity.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Data Presentation
The following table summarizes the key reactants and their properties for the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Chloroisatin | C₈H₄ClNO₂ | 181.58 | Reactant |
| 1-(3,4-dimethylphenyl)ethan-1-one | C₁₀H₁₂O | 148.20 | Reactant |
| Potassium Hydroxide | KOH | 56.11 | Base |
| This compound | C₁₈H₁₄ClNO₂ | 311.76 | Product |
Visualizing the Synthesis and Mechanism
To further elucidate the synthetic process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A flowchart of the experimental workflow for the synthesis.
Caption: The mechanism of the Pfitzinger quinoline synthesis.[1][2]
References
An In-Depth Technical Guide to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
While specific quantitative data for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is not available, the following table summarizes its basic identifiers and highlights the properties that would be critical to determine for research and development purposes.
| Property | Value | Source |
| CAS Number | 445289-11-2 | ECHEMI |
| Molecular Formula | C₁₈H₁₄ClNO₂ | ECHEMI |
| Molecular Weight | 311.76 g/mol | ECHEMI |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Hazard Classification | Irritant | ECHEMI |
Synthesis and Experimental Protocols
The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-established named reactions such as the Pfitzinger reaction and the Doebner reaction.
Pfitzinger Synthesis
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, 5-chloroisatin would be reacted with 1-(3,4-dimethylphenyl)ethan-1-one.
-
Base Hydrolysis of Isatin: In a round-bottom flask, dissolve 5-chloroisatin (1.0 equivalent) in an aqueous solution of a strong base, such as 30-40% potassium hydroxide.
-
Addition of Ketone: To the resulting solution, add 1-(3,4-dimethylphenyl)ethan-1-one (1.1-1.2 equivalents).
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol.
Pfitzinger Reaction Workflow
Caption: Generalized workflow for the Pfitzinger synthesis.
Doebner Synthesis
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. While adaptable, it would be a less direct route for the title compound compared to the Pfitzinger synthesis.
Spectral Characterization (Predicted)
Specific spectral data for the title compound is not available. However, based on the structure and data from analogous compounds, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline and dimethylphenyl rings, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region (typically 7.0-8.5 ppm) would likely be complex due to the multiple substituted benzene rings. The two methyl groups on the phenyl ring would appear as singlets, likely in the range of 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for all 18 carbons. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The aromatic and quinoline carbons would resonate between 110-150 ppm. The methyl carbons would appear upfield, typically between 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700-1730 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be seen around 2850-3100 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (311.76 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of CO₂ (44 Da) and the carboxylic acid group (COOH, 45 Da).
Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activity has been reported for this compound, the quinoline-4-carboxylic acid scaffold is present in numerous biologically active molecules. Derivatives of this class have shown a range of activities, including:
-
Antitumor Activity: Some quinoline derivatives have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling pathway.
-
Anti-inflammatory Activity: Certain quinoline-4-carboxylic acids have demonstrated anti-inflammatory properties.
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis and is a target for anticancer and anti-inflammatory drugs.
Due to the absence of specific biological data for the title compound, no signaling pathway diagrams can be provided at this time. Further research would be required to elucidate its biological effects and mechanisms of action.
Hypothetical Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.
An In-depth Technical Guide to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: Synthesis, Physicochemical Properties, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established synthetic methodologies and biological activities of closely related 2-aryl-6-chloroquinoline-4-carboxylic acids to provide a predictive framework for its study. This guide covers its chemical structure, a detailed, plausible synthetic protocol via the Pfitzinger reaction, predicted physicochemical properties, and a discussion of its potential as a therapeutic agent, particularly in oncology. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.
Chemical Structure and Properties
This compound belongs to the class of 2-aryl-quinoline-4-carboxylic acids. The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₄ClNO₂ |
| Molecular Weight | 311.76 g/mol |
| CAS Number | 445289-11-2 |
| Predicted LogP | 4.5 - 5.5 |
| Predicted pKa | 4.0 - 5.0 (carboxylic acid) |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF |
Synthesis
The most probable and widely used method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction .[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]
For the synthesis of this compound, the likely precursors are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone .
Proposed Synthetic Scheme:
Caption: Proposed Pfitzinger synthesis of the target compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is adapted from established procedures for the synthesis of analogous 6-chloro-2-aryl-quinoline-4-carboxylic acids and should be optimized for the specific reactants.
Materials:
-
5-Chloroisatin
-
1-(3,4-dimethylphenyl)ethanone
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Reactants: To the basic solution, add 5-chloroisatin (1 equivalent) and 1-(3,4-dimethylphenyl)ethanone (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 12 to 36 hours.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone. d. Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is approximately 3-4. e. The product will precipitate as a solid.
-
Purification: a. Collect the solid precipitate by vacuum filtration. b. Wash the solid with cold deionized water to remove any inorganic salts. c. Dry the product under vacuum. d. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Potential Biological Activity and Signaling Pathways
While no specific biological data has been published for this compound, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas, particularly in oncology.
Antiproliferative and Anticancer Activity:
Many derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated potent antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key cellular processes essential for tumor growth and survival.
Potential Signaling Pathways:
-
Histone Deacetylase (HDAC) Inhibition: The quinoline scaffold can serve as a cap group in the design of HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. It is plausible that this compound could exhibit inhibitory activity against one or more HDAC isoforms.
Caption: Potential mechanism via HDAC inhibition.
-
Inhibition of Kinase Signaling Pathways: Quinoline derivatives are known to inhibit various protein kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Other Potential Activities:
-
Antibacterial Activity: The quinoline core is a well-known pharmacophore in antibacterial agents (e.g., fluoroquinolones). It is possible that this compound may exhibit activity against various bacterial strains.
-
Antiviral and Antimalarial Activity: Historically, quinoline derivatives have been pivotal in the development of antimalarial drugs. The scaffold is also explored for antiviral properties.
Experimental Workflows for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro experiments are recommended.
Caption: Recommended workflow for in vitro biological evaluation.
Antiproliferative Assays:
-
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using assays such as MTT, SRB, or CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
-
Representative IC₅₀ Values for Analogous Compounds:
The following table provides examples of reported IC₅₀ values for structurally related 2-phenylquinoline-4-carboxamide derivatives to illustrate the potential potency.
| Compound Type | Cell Line | Reported IC₅₀ (µM) |
| 2-Phenylquinoline-4-carboxamide derivative | SK-OV-3 (Ovarian Cancer) | 0.5 |
| 2-Phenylquinoline-4-carboxamide derivative | HCT116 (Colon Cancer) | 0.2 |
Mechanism of Action Studies:
-
Cell Cycle Analysis: Treat cells with the compound at its IC₅₀ concentration and analyze the cell cycle distribution by flow cytometry after staining with propidium iodide.
-
Apoptosis Assays: Detect apoptosis induction using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.
-
Enzyme Inhibition Assays: If a specific target is hypothesized (e.g., HDAC), perform in vitro enzyme assays to determine the direct inhibitory effect of the compound.
-
Western Blotting: Analyze the expression levels of key proteins in relevant signaling pathways (e.g., Akt, mTOR, p53, acetylated histones) to confirm the mechanism of action at the molecular level.
Conclusion
This compound is a promising, yet understudied, molecule. Based on the chemistry and biological activities of its close analogs, it is a viable candidate for investigation as an anticancer agent, potentially acting through the inhibition of HDACs or critical kinase signaling pathways. The synthetic route via the Pfitzinger reaction is well-established for this class of compounds and provides a clear path for its preparation. This technical guide offers a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing quinoline derivative, with the potential to contribute to the development of new therapeutic agents. All protocols and predicted data should be validated experimentally.
References
The Diverse Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among its various substituted forms, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of molecules. The presence of the carboxylic acid moiety at the 4-position provides a crucial anchor for interacting with biological targets, and the versatility of the quinoline ring allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the significant biological activities of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details the experimental methodologies for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows to aid in drug discovery and development efforts.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. These include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).
Quantitative Anticancer Activity Data
The cytotoxic and enzyme inhibitory activities of various quinoline-4-carboxylic acid derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound ID | Derivative Description | Cancer Cell Line / Target | IC50 Value | Reference |
| 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | K-562 | Induces 51.1% apoptosis | [1] |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT3 | 7.2 µM | [2][3] |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT1 | 32.6 µM | [2][3] |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT2 | 33.5 µM | [2][3] |
| 41 | Quinoline-based analogue | DHODH | 9.71 ± 1.4 nM | [4] |
| 43 | Quinoline-based analogue | DHODH | 26.2 ± 1.8 nM | [4] |
| C44 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | DHODH | 1 nM | [5] |
| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | RAW 264.7 (Macrophage) | 98.2 µg/mL (low cytotoxicity) | [6] |
| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | RAW 264.7 (Macrophage) | 56.8 µg/mL (low cytotoxicity) | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials and Reagents:
-
Desired cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoline-4-carboxylic acid derivatives (test compounds)
-
MTT reagent (5 mg/mL in sterile Phosphate-Buffered Saline)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the respective wells. Include vehicle control wells (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and untreated control wells (cells in culture medium only).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Dihydroorotate Dehydrogenase (DHODH) Inhibition:
Several quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, and rapidly proliferating cancer cells are highly dependent on it.[1] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and inhibits cancer cell growth.[1]
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.
Sirtuin 3 (SIRT3) Inhibition:
Another mechanism of anticancer activity involves the inhibition of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase. SIRT3 plays a complex role in cancer, and its inhibition by certain quinoline-4-carboxylic acid derivatives has been shown to induce cell cycle arrest and differentiation in leukemic cell lines.[2][3][10]
Caption: Anticancer mechanism via SIRT3 inhibition.
Antimicrobial Activity
Quinoline-4-carboxylic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Description | Microorganism | MIC (µg/mL) | Reference |
| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | [6] |
| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | [6] |
| Compound 9 | Quinoline derivative | Staphylococcus aureus | 0.12 | [11] |
| Compound 9 | Quinoline derivative | Streptococcus pyogenes | 8 | [11] |
| Compound 9 | Quinoline derivative | Salmonella typhi | 0.12 | [11] |
| Compound 9 | Quinoline derivative | Escherichia coli | 0.12 | [11] |
| Compound 10 | Quinoline derivative | Staphylococcus aureus | 0.24 | [11] |
| Compound 10 | Quinoline derivative | Streptococcus pyogenes | 32 | [11] |
| Compound 10 | Quinoline derivative | Salmonella typhi | 0.12 | [11] |
| Compound 10 | Quinoline derivative | Escherichia coli | 0.12 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[12][13][14]
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration of the agent that inhibits visible growth.
Materials and Reagents:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoline-4-carboxylic acid derivatives (test compounds)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: Prepare a stock solution of the quinoline-4-carboxylic acid derivative. Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (microorganism in medium without the compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for Broth Microdilution Assay.
Antiviral Activity
Quinoline-4-carboxylic acid derivatives have also been investigated for their antiviral properties, with some compounds showing potent activity against a range of viruses. A key mechanism of action for their broad-spectrum antiviral activity is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis required for viral replication.[5][15]
Quantitative Antiviral Activity Data
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.
| Compound ID | Derivative Description | Virus | EC50 Value | Reference |
| C44 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | VSV | 2 nM | [5] |
| C44 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | WSN-Influenza | 41 nM | [5] |
| C12 | 7-fluoro substituted quinoline carboxylic acid | VSV | 0.110 µM | [15] |
| C13 | 7-bromo substituted quinoline carboxylic acid | VSV | 3.10 µM | [15] |
| C16 | 7-nitro substituted quinoline carboxylic acid | VSV | 1.98 µM | [15] |
| G07 | 4-[(Quinolin-4-yl)amino]benzamide derivative | Influenza A/WSN/33 (H1N1) | 0.23 ± 0.15 µM (IC50) | [16] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for measuring the antiviral activity of a compound by quantifying the reduction in viral plaques.[17][18]
Principle: A confluent monolayer of host cells is infected with a virus, which, after a period of incubation, forms localized areas of cell death or cytopathic effect known as plaques. The presence of an antiviral compound inhibits viral replication and thus reduces the number and size of the plaques.
Materials and Reagents:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Quinoline-4-carboxylic acid derivatives (test compounds)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the quinoline-4-carboxylic acid derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells and stain them with a suitable dye (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties, with a proposed mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19][20]
Quantitative Anti-inflammatory Activity Data
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 mouse macrophages | Appreciable anti-inflammatory affinity | [10][19] |
Experimental Protocol: LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the activation of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Quinoline-4-carboxylic acid derivatives (test compounds)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compounds and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is determined by comparing the results from compound-treated cells with those from LPS-stimulated cells without any treatment.
Signaling Pathway in Anti-inflammatory Activity
NF-κB Signaling Pathway Inhibition:
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quinoline-4-carboxylic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway.[21][22][23]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The data, protocols, and pathway diagrams presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this important class of molecules in addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
The Multifaceted Mechanisms of Action of 2-Phenylquinoline-4-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for this versatile class of compounds, with a primary focus on their anticancer and antibacterial properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved.
Anticancer Mechanisms of Action
Derivatives of 2-phenylquinoline-4-carboxylic acid have been extensively investigated for their potential as anticancer agents, primarily exerting their effects through the inhibition of two key enzymes: Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH).
Inhibition of Histone Deacetylases (HDACs)
A significant mechanism of anticancer activity for certain 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their overexpression is often associated with tumorigenesis.[1][2]
In the context of HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety typically serves as the "cap" group, which interacts with the surface of the enzyme's active site.[1][2][3] This interaction is crucial for the molecule's inhibitory activity and selectivity. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. The downstream cellular consequences of HDAC inhibition by these compounds include cell cycle arrest and the induction of apoptosis.[3][4]
Notably, some derivatives have been shown to exhibit selectivity for specific HDAC isoforms. For instance, compound D28, a hydroxamic acid-containing derivative, has demonstrated significant selectivity for HDAC3.[1][2]
The inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives initiates a cascade of events leading to anticancer effects. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of HDAC inhibition by 2-phenylquinoline-4-carboxylic acid derivatives.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Another well-established anticancer mechanism for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and it is often upregulated in rapidly proliferating cancer cells.[5]
By inhibiting DHODH, 2-phenylquinoline-4-carboxylic acid derivatives deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This ultimately results in S-phase cell cycle arrest and inhibits tumor cell proliferation.[5] The 4-carboxylic acid group of the quinoline scaffold is crucial for this activity, as it is believed to form a salt bridge with key residues in the active site of the DHODH enzyme.
The following diagram illustrates the impact of 2-phenylquinoline-4-carboxylic acid derivatives on the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-phenylquinoline-4-carboxylic acid derivatives.
Antibacterial Mechanism of Action
While the anticancer mechanisms are well-documented, the antibacterial action of 2-phenylquinoline-4-carboxylic acids is also of significant interest. The primary proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[6] This mechanism is characteristic of the broader class of quinolone antibiotics.
In silico molecular docking studies of certain 2-phenylquinoline-4-carboxylic acid derivatives against E. coli DNA gyrase B have provided evidence supporting this proposed mechanism.[7] By inhibiting these topoisomerases, the compounds are thought to induce lethal double-strand breaks in the bacterial DNA, leading to cell death.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative 2-phenylquinoline-4-carboxylic acid derivatives.
Table 1: HDAC Inhibitory Activity
| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | Reference |
| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | [3] |
| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | [3] |
Table 2: DHODH Inhibitory Activity
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [3] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | [3] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | [3] |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |
| 5a₄ | 4-methylpiperazin-1-yl | 64 | >256 | >256 | [8][9] |
| 5a₇ | 3-(diethylamino)propylamino | >256 | 128 | >256 | [8][9] |
| 5b₄ | 4-methylpiperazin-1-yl | >256 | >256 | 128 | [9] |
Experimental Protocols
HDAC Enzymatic Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives against HDACs.
-
Reagents and Materials :
-
HeLa cell nuclear extract (as a source of HDACs) or purified recombinant HDAC isoforms.
-
Boc-Lys(Ac)-AMC fluorogenic substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., trypsin and Trichostatin A in assay buffer).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Procedure :
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the HeLa nuclear extract or purified HDAC enzyme to each well.
-
Initiate the reaction by adding the Boc-Lys(Ac)-AMC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comprehensive Review of Synthetic Methodologies for Quinoline-4-Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties. The versatile nature of this heterocyclic system and its amenability to chemical modification have made the development of efficient synthetic routes a significant focus of chemical research. This technical guide provides a comprehensive literature review of the core synthetic strategies for quinoline-4-carboxylic acids, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.
The Pfitzinger Reaction
The Pfitzinger reaction, and its variation the Pfitzinger-Borsche reaction, is a classical and powerful method for the synthesis of substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1]
Reaction Mechanism
The reaction proceeds via a base-induced hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]
Experimental Protocols
Protocol 1.1: Conventional Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid [2]
-
Materials: 5-Chloroisatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol (EtOH), Deionized Water, Diethyl ether (Et₂O), Hydrochloric acid (HCl) or Acetic acid (AcOH).
-
Procedure:
-
Prepare a 20% aqueous ethanol solution.
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.
-
Protocol 1.2: Microwave-Assisted Synthesis [3]
-
Materials: Isatin, Carbonyl compound, 33% aqueous Potassium Hydroxide, Acetic acid.
-
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
To this solution, add the appropriate carbonyl compound (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 9 minutes).
-
After irradiation, cool the vessel to room temperature and filter the solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Data Presentation: Pfitzinger Reaction Scope and Yields
| Isatin Derivative | Carbonyl Compound | Method | Reaction Time | Yield (%) | Reference |
| Isatin | Acetone | Conventional | 24 h | ~30.25 | [3] |
| 5-Chloroisatin | Acetophenone | Conventional | 18-36 h | - | [2] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Microwave | 9 min | 77-85 | [1] |
| Isatin | Indophenazino fused carbazole | Conventional | 24 h | 73 | [3] |
| 5-Methylisatin | Phenoxyacetone | - | - | - | [4] |
| Isatin | Cyclic Ketones (e.g., Cyclohexanone) | - | - | - | [5] |
The Doebner Reaction
The Doebner reaction is a three-component synthesis that provides a versatile route to 2-substituted quinoline-4-carboxylic acids.[6] It involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[6] A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds.[7]
Reaction Mechanism
The mechanism is believed to start with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Pyruvic acid then adds to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is subsequently oxidized to the final quinoline-4-carboxylic acid.[6]
Experimental Protocols
Protocol 2.1: Modified Doebner Hydrogen-Transfer Reaction [8][9]
-
Materials: Substituted aniline, Substituted aldehyde, Pyruvic acid, Acetonitrile (MeCN), BF₃·OEt₂ or BF₃·THF, Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by solidification and filtration or by column chromatography on silica gel.
-
Protocol 2.2: Microwave-Assisted Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acids [10]
-
Materials: Substituted anilines, Arylaldehydes, Pyruvic acid.
-
Procedure:
-
A mixture of the substituted aniline, arylaldehyde, and pyruvic acid is subjected to microwave irradiation.
-
The reaction is typically complete within 0.5-3 minutes, affording the products in moderate yields.
-
Data Presentation: Doebner Reaction Substrate Scope and Yields
| Aniline Derivative | Aldehyde Derivative | Catalyst/Solvent | Method | Yield (%) | Reference |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF / MeCN | Conventional | 85 | [9] |
| Aniline | Benzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 85 | [11] |
| 4-Methylaniline | 4-Methylbenzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 92 | [11] |
| 4-Methoxyaniline | 4-Methoxybenzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 90 | [11] |
| 4-Chloroaniline | 4-Chlorobenzaldehyde | p-TSA / H₂O:Ethylene Glycol | Conventional | 82 | [11] |
| Various anilines | Various arylaldehydes | - | Microwave | Moderate | [10] |
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further converted to quinoline-4-carboxylic acids. The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[12]
Reaction Mechanism
The reaction starts with the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the aniline. The resulting intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[12] To obtain the quinoline-4-carboxylic acid, the final decarboxylation step is omitted.
Experimental Protocol
Protocol 3.1: Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid [13]
-
Materials: o-Toluidine, Diethyl ethoxymethylenemalonate, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).
-
Procedure:
-
Condensation: React o-toluidine with diethyl ethoxymethylenemalonate to form 2-(o-tolylaminomethylene)malonic acid diethyl ester.
-
Cyclization: The intermediate ester is cyclized at high temperature to yield 4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester.
-
Hydrolysis: A suspension of the ester (2 mmol) in 4% NaOH hydroalcoholic solution (5 mL) is refluxed for 5 hours.
-
After cooling, the mixture is acidified with concentrated HCl.
-
The solid obtained is collected by filtration, washed with water, and crystallized from ethanol to afford the product. (Yield: 50%)
-
Data Presentation: Gould-Jacobs Reaction Products
| Aniline Derivative | Product | Yield (%) | Reference |
| o-Toluidine | 4-Hydroxy-8-methylquinoline-3-carboxylic Acid | 50 | [13] |
| Aniline | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | - | [12] |
| Substituted anilines | Substituted 4-hydroxyquinolines | High | - |
The Combes Synthesis and Related Reactions
The Combes quinoline synthesis typically produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[7][14] A related and more relevant reaction for the synthesis of quinoline-4-carboxylic acid precursors is the Conrad-Limpach synthesis, which utilizes β-ketoesters.[15]
Reaction Mechanism (Conrad-Limpach)
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. At lower temperatures, this forms a β-aminoacrylate (enamine). Subsequent thermal cyclization at high temperatures yields a 4-hydroxyquinoline, which is a tautomer of a 4-quinolone.[15] The ester group at the 3-position can then be hydrolyzed to the carboxylic acid.
Experimental Protocol
Protocol 4.1: General Procedure for Conrad-Limpach Synthesis [16]
-
Materials: Substituted aniline, β-ketoester (e.g., ethyl acetoacetate), Toluene, High-boiling solvent (e.g., diphenyl ether).
-
Procedure:
-
Intermediate Formation: To a solution of the substituted aniline (1.0 eq) in toluene, add the β-ketoester (1.1 eq). Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid). Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed. The reaction is typically complete within 2-4 hours.
-
Cyclization: The isolated β-aminoacrylate intermediate is added to a high-boiling solvent (e.g., diphenyl ether). Heat the mixture with stirring to approximately 250-260 °C for 30-60 minutes. The product often precipitates upon cooling.
-
Purification: The crude 4-hydroxyquinoline can be purified by recrystallization.
-
Hydrolysis: The resulting 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH).
-
Data Presentation: Conrad-Limpach Synthesis
| Aniline Derivative | β-Ketoester | Product (after hydrolysis) | Yield (%) | Reference |
| 4-Nitroaniline | Ethyl acetoacetate | 4-Hydroxy-2-methyl-6-nitroquinoline-3-carboxylic acid | - | [16] |
| Anilines | β-Ketoesters | 4-Hydroxyquinolines | High | [15] |
General Experimental Workflow
The synthesis of quinoline-4-carboxylic acids, regardless of the specific named reaction, generally follows a common workflow encompassing reaction setup, monitoring, workup, and purification.
Conclusion
The synthesis of quinoline-4-carboxylic acids can be achieved through several robust and versatile methodologies. The Pfitzinger and Doebner reactions offer direct routes from readily available starting materials, while the Gould-Jacobs and Conrad-Limpach syntheses provide access to 4-hydroxyquinoline intermediates that can be readily converted to the desired carboxylic acids. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Modern adaptations, such as the use of microwave irradiation, have significantly improved the efficiency and environmental footprint of these classical reactions, making the synthesis of this important class of compounds more accessible for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
The Discovery of Novel Quinoline-4-Carboxylic Acid Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of recent discoveries in this class of compounds, focusing on their synthesis, anticancer, and antimicrobial properties. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes.
Core Synthetic Methodologies
The synthesis of quinoline-4-carboxylic acid derivatives has been significantly advanced through the refinement of classical methods such as the Doebner and Pfitzinger reactions, as well as the development of novel synthetic routes.[2][3] These methods allow for the creation of diverse libraries of compounds for biological screening.
The Doebner Reaction
A versatile three-component reaction involving an aniline, an aldehyde, and pyruvic acid, the Doebner reaction is a cornerstone for the synthesis of 2-substituted quinoline-4-carboxylic acids.[4][5] Modern modifications have improved yields and expanded the substrate scope, particularly for anilines with electron-withdrawing groups.[6]
The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8] This method is widely used for generating diverse analogs.[8]
Anticancer Activity of Novel Quinoline-4-Carboxylic Acid Derivatives
Recent research has highlighted the significant potential of quinoline-4-carboxylic acid derivatives as anticancer agents.[1][9] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of critical enzymes such as SIRT3 and Dihydroorotate Dehydrogenase (DHODH).[4][10][11]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected novel quinoline-4-carboxylic acid derivatives.
| Compound ID | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 | [10] |
| Compound 41 | DHODH Inhibition | Not specified | 0.00971 | [12] |
| Compound 43 | DHODH Inhibition | Not specified | 0.0262 | [12] |
| Compound 3j | Not specified | MCF-7 (Breast) | 82.9% growth reduction | [9][13] |
| Various | Not specified | HeLa, MCF-7, K-562 | Variable | [9][13] |
Antimicrobial Activity of Novel Quinoline-4-Carboxylic Acid Derivatives
Quinoline-4-carboxylic acid derivatives have also demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[14][15]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected novel quinoline-4-carboxylic acid derivatives.
| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Compound 5a4 | Staphylococcus aureus | 64 | [14] |
| Compound 5a7 | Escherichia coli | 128 | [14] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives are crucial for reproducible research.
Synthesis Protocol: Modified Doebner Reaction
This protocol is adapted from a method developed to improve yields for anilines with electron-withdrawing groups.[6]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Initial Reaction: Reflux the mixture for 1 hour.
-
Addition of Pyruvic Acid: Add pyruvic acid (1.5 eq) and a catalytic amount of trifluoroacetic acid to the reaction mixture.
-
Reflux: Continue to reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
-
Purification: Filter the solid product and dissolve it in an aqueous solution of potassium carbonate. Filter the solution to remove any neutral impurities. Acidify the filtrate with acetic acid to precipitate the pure quinoline-4-carboxylic acid derivative. Filter and dry the final product.[14]
Synthesis Protocol: Pfitzinger Reaction
This protocol is a general method for the synthesis of quinoline-4-carboxylic acids from isatin.[8][16]
-
Base Solution: Dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).
-
Isatin Addition: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Carbonyl Compound Addition: Add the carbonyl compound (0.07 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Work-up: After cooling, remove the solvent by rotary evaporation. Add water to dissolve the potassium salt of the product.
-
Extraction: Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[8][17]
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[1][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.[12]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Visualizing Key Processes and Pathways
Diagrams are provided to illustrate key synthetic workflows and biological mechanisms of action.
Synthetic Workflows
Caption: Workflow for the Doebner reaction.
Caption: Workflow for the Pfitzinger reaction.
Biological Assay Workflows
Caption: Workflow for the MTT assay.
Signaling Pathway Inhibition
Caption: SIRT3 inhibition by a quinoline derivative.
Caption: DHODH inhibition by a quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. jocpr.com [jocpr.com]
In Vitro Evaluation of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific in vitro experimental data, quantitative results, or detailed protocols for the compound 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. This document, therefore, provides a comprehensive guide based on the known biological activities of structurally related 2-arylquinoline-4-carboxylic acid derivatives and outlines the established experimental methodologies and potential signaling pathways relevant for its evaluation. This paper serves as a foundational resource for initiating and guiding future in vitro studies on this specific molecule.
Introduction
Quinolines, particularly 2-arylquinoline-4-carboxylic acid scaffolds, represent a privileged class of heterocyclic compounds in medicinal chemistry. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific compound, this compound, with its distinct substitution pattern—a chloro group at the 6-position and a 3,4-dimethylphenyl moiety at the 2-position—presents an interesting candidate for biological evaluation. This technical guide outlines a proposed framework for its comprehensive in vitro assessment.
Potential Biological Activities and Therapeutic Targets
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound could be investigated for several biological activities. The following sections detail potential targets and the corresponding in vitro assays.
Anticancer Activity
Numerous quinoline-4-carboxylic acid derivatives have been explored as potential anticancer agents. Key mechanisms of action for related compounds include the inhibition of enzymes crucial for cancer cell proliferation and survival.
2.1.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.
-
Proposed In Vitro Assays:
-
Enzymatic assays to determine the IC50 value against purified human DHODH.
-
Cell-based proliferation assays (e.g., MTT, SRB) using various cancer cell lines (e.g., HCT-116, MIA PaCa-2) to determine GI50 values.[1]
-
Cell cycle analysis by flow cytometry to investigate the induction of cell cycle arrest.
-
2.1.2. Multidrug Resistance Protein 2 (MRP2) Inhibition
MRP2 is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents.
-
Proposed In Vitro Assays:
-
Vesicular transport assays using membrane vesicles from MRP2-overexpressing cells to measure the inhibition of substrate transport.
-
Chemosensitization assays to evaluate the ability of the compound to enhance the cytotoxicity of known anticancer drugs in resistant cell lines.
-
Anti-inflammatory Activity
Quinoline derivatives have been reported to possess anti-inflammatory properties.[2]
-
Proposed In Vitro Assays:
-
Lipopolysaccharide (LPS)-induced nitric oxide (NO) production assays in macrophage cell lines (e.g., RAW 264.7).
-
Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion using ELISA.
-
Cyclooxygenase (COX-1 and COX-2) inhibition assays.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro evaluation. The following are standard protocols for the proposed assays.
General Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) and macrophage cell lines (e.g., RAW 264.7) should be obtained from a reputable cell bank.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and Antiproliferative Assays
3.2.1. MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Enzyme Inhibition Assays
3.3.1. DHODH Inhibition Assay
-
The assay can be performed using a spectrophotometric method that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
-
The reaction mixture should contain purified human DHODH, dihydroorotate, and the test compound at various concentrations.
-
Initiate the reaction and monitor the change in absorbance over time.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
| Assay | Cell Line/Enzyme | Endpoint | Result (e.g., IC50, GI50) |
| MTT Assay | MCF-7 | Cell Viability | Data to be determined |
| MTT Assay | HCT-116 | Cell Viability | Data to be determined |
| DHODH Inhibition | Human DHODH | Enzyme Activity | Data to be determined |
| MRP2 Inhibition | MRP2 Vesicles | Substrate Transport | Data to be determined |
| NO Production | RAW 264.7 | Nitric Oxide Level | Data to be determined |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of the title compound.
Potential Signaling Pathway: DHODH Inhibition
Caption: Proposed mechanism of action via DHODH inhibition.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its comprehensive in vitro evaluation. Based on the known activities of related quinoline derivatives, this compound holds promise as a potential anticancer and anti-inflammatory agent. The outlined experimental protocols, data presentation formats, and visualizations offer a clear roadmap for researchers to initiate and conduct meaningful studies to elucidate the biological profile of this novel compound. Future investigations are warranted to synthesize and test this molecule to determine its therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. Due to the limited availability of published spectra for this specific molecule, this document leverages data from structurally similar quinoline-4-carboxylic acid derivatives to predict and interpret its spectroscopic characteristics. The methodologies presented are standard protocols applicable to the analysis of such aromatic carboxylic acids.
Compound Profile
-
Chemical Name: this compound[1]
-
Molecular Formula: C₁₈H₁₄ClNO₂[1]
-
Molecular Weight: 311.76 g/mol
-
Structure: *A quinoline core with a chloro substituent at position 6. *A 3,4-dimethylphenyl group attached at position 2. *A carboxylic acid group at position 4.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| 7.5 - 8.5 | Multiplet | 6H | Aromatic Protons (Quinoline & Phenyl Rings) |
| ~2.3 | Singlet | 6H | 2 x -CH₃ |
Note: The acidic proton of the carboxylic acid may have a variable chemical shift and can be confirmed by D₂O exchange.[2][3]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 | -COOH |
| 115 - 150 | Aromatic Carbons (Quinoline & Phenyl Rings) |
| ~20 | -CH₃ |
Note: Aromatic and α,β-unsaturated acids typically show carboxyl carbon signals around 165 δ, while saturated aliphatic acids are further downfield at about 185 δ.[2][3]
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Bond | Description |
| 2500-3300 | O-H | Broad absorption characteristic of a carboxylic acid O-H stretch.[2][3][4] |
| ~1710 | C=O | Carbonyl stretch of the carboxylic acid (dimeric form).[2][3][4] |
| 1450-1600 | C=C | Aromatic ring stretches. |
| ~750 | C-Cl | Chloro-aromatic stretch. |
Note: Conjugation with the aromatic ring system can lower the C=O stretching frequency.[2][3]
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 311/313 | [M]⁺ | Molecular ion peak with a characteristic 3:1 isotopic pattern due to the presence of one chlorine atom. |
| 266/268 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 102 | Common fragment from the quinoline core, resulting from the expulsion of HCN.[5] |
Note: The presence of a chlorine atom results in a distinct M+2 peak with an intensity of approximately one-third of the molecular ion peak.[6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16 scans, resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups.
-
3.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infuse the sample solution directly into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to deduce structural information. The main fragmentation pathways often involve the elimination of the carboxylic acid group.[5]
-
Visualizations
Diagram 1: General Synthesis Workflow for Quinoline-4-carboxylic Acids
Caption: A generalized workflow for the synthesis of quinoline-4-carboxylic acid derivatives.[7][8]
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis and structural elucidation of the target compound.
Diagram 3: Key Functional Groups and Spectroscopic Correlations
Caption: Correlation of key functional groups with their expected spectroscopic signals.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. chempap.org [chempap.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties.[2][4] These application notes offer a comprehensive guide to the Pfitzinger reaction, encompassing its underlying mechanism, detailed experimental procedures, and a summary of reported yields for various substrates.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established sequence of steps. The process is initiated by the hydrolysis of the amide bond in isatin, facilitated by a base like potassium hydroxide, which leads to the formation of a keto-acid intermediate.[1][2] Although this intermediate can be isolated, it is typically generated in situ. Subsequently, the aniline derivative condenses with the carbonyl compound to form an imine, which then tautomerizes to the more stable enamine.[1][2] The final phase of the reaction involves an intramolecular cyclization of the enamine, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][5]
Applications in Drug Development
The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates. The Pfitzinger reaction's ability to introduce a variety of substituents onto the quinoline ring makes it an invaluable tool in drug discovery for fine-tuning the pharmacological profile of lead compounds.[6][7] For instance, derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents by inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH).[6][8] Furthermore, this scaffold is central to the development of novel antibacterial and antimalarial agents.[4] The versatility of the Pfitzinger reaction allows for the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[9]
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various quinoline-4-carboxylic acid derivatives via the Pfitzinger reaction, highlighting the influence of different isatin and carbonyl substrates.
| Isatin Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ~30.25% (inhibition) | [10] |
| Isatin | 4-Methylacetophenone | 2-(4-Methylphenyl)quinoline-4-carboxylic acid | ~40.43% (inhibition) | [10] |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36% (basic) / 86% (acidic) | [3] |
| Isatin | Methyl ethyl ketone | 2-Ethyl-3-methylquinoline-4-carboxylic acid | Not specified | [3] |
| Isatin | Pyruvic acid | Quinoline-2,4-dicarboxylic acid | Not specified | [3] |
| Isatin | Benzyl phenyl ketone | 2,3-Diphenylquinoline-4-carboxylic acid | Not specified | [3] |
| Isatin Derivative | Enaminone | Product | Yield (%) | Reference |
| Isatin | Various Enaminones | Quinoline-4-carboxylic acids | <10% (with 1,3-dicarbonyls) | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of quinoline-4-carboxylic acids using the Pfitzinger reaction under both conventional and microwave-assisted conditions.
Protocol 1: Conventional Synthesis of Quinoline-4-Carboxylic Acids [10]
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).
-
Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir the mixture at room temperature for 1 hour, during which the color should change from purple to brown.
-
Addition of Carbonyl Compound: Gradually add the desired ketone (0.015 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add distilled water (20 mL) to dissolve the potassium salt of the product.
-
Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids [2]
-
Preparation of the Reaction Mixture: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.
-
Work-up:
-
After irradiation, cool the vessel to room temperature.
-
Filter the dark solution and pour the filtrate into an ice-water mixture (100 mL).
-
Acidify the mixture with acetic acid to precipitate the product.
-
-
Isolation and Purification:
-
Collect the pale-yellow solid by filtration.
-
Wash the solid with water and dry it to obtain the final product.
-
Visualizations
Caption: The reaction mechanism of the Pfitzinger synthesis.
Caption: A general experimental workflow for the Pfitzinger reaction.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jocpr.com [jocpr.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. researchgate.net [researchgate.net]
Doebner Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doebner synthesis, a powerful one-pot, three-component reaction, offers a direct route to quinoline-4-carboxylic acids from simple starting materials: an aniline, an aldehyde, and pyruvic acid.[1][2] First reported by Oskar Doebner in 1887, this reaction has become a cornerstone in heterocyclic chemistry due to the prevalence of the quinoline scaffold in a vast array of pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.[2] Notably, derivatives of quinoline-4-carboxylic acid have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy.[3][4]
This document provides detailed application notes, experimental protocols, and quantitative data for the Doebner synthesis, with a focus on its application in drug discovery and development.
Reaction Mechanism and Principles
The mechanism of the Doebner reaction is thought to proceed through a series of condensation and cyclization steps.[5] Two primary pathways are proposed. The first involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization.[6] An alternative, widely accepted mechanism begins with the formation of a Schiff base (N-arylimine) from the aniline and aldehyde. The enol of pyruvic acid then adds to this imine, followed by intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[5][6]
A key challenge in the classical Doebner reaction is the often low yields obtained with anilines bearing electron-withdrawing groups.[7] Modern protocols have largely overcome this limitation through the use of various Brønsted and Lewis acid catalysts and optimized reaction conditions, including a "Doebner hydrogen-transfer" approach where an excess of the imine acts as an internal oxidant.[5][7]
Applications in Drug Discovery: Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis.[4] Its constitutive activation is a hallmark of many human cancers.[3] Quinoline-4-carboxylic acid derivatives have been identified as effective inhibitors of STAT3, typically by targeting the SH2 domain and preventing STAT3 dimerization, a crucial step for its activation and translocation to the nucleus where it upregulates the expression of oncogenes like c-Myc and Cyclin D1.[8][9][10] The inhibition of this pathway by small molecules synthesized via the Doebner reaction represents a promising strategy in the development of novel anticancer therapeutics.[8]
Experimental Protocols
Several protocols for the Doebner synthesis have been developed, each with specific advantages. Below are detailed methodologies for three effective variations.
Protocol 1: Modified Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines
This protocol is particularly effective for a broad range of anilines, including those with electron-withdrawing groups, which are often challenging substrates in the classical Doebner reaction.[3][7]
-
Materials:
-
Substituted aniline (1.8 mmol)
-
Substituted aldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.[3]
-
Stir the reaction mixture at 65 °C for 1 hour.[3]
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[3]
-
Continue to stir the reaction mixture at 65 °C for 20 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by solidification and filtration or by column chromatography on silica gel.[3]
-
Protocol 2: Green Chemistry Approach using p-Toluenesulfonic Acid
This environmentally benign protocol utilizes the recyclable catalyst p-toluenesulfonic acid (p-TSA) in a dual green solvent system of water and ethylene glycol, offering mild reaction conditions and shorter reaction times for anilines with electron-donating groups.
-
Materials:
-
Aryl amine (e.g., aniline)
-
Aryl aldehyde (e.g., 4-methylbenzaldehyde)
-
Sodium pyruvate
-
p-Toluenesulfonic acid (p-TSA)
-
Ethylene glycol
-
Deionized water
-
-
Procedure:
-
In a reaction vessel, dissolve the aryl aldehyde and aryl amine in ethylene glycol.
-
Add p-TSA to the mixture.
-
Prepare a solution of sodium pyruvate in deionized water.
-
Heat the aldehyde and amine mixture to 50°C and add the sodium pyruvate solution dropwise.
-
Maintain the reaction at 50°C, monitoring for completion (typically around 3 hours).
-
Upon completion, cool the reaction mixture and isolate the product, which often precipitates and can be collected by filtration.
-
Protocol 3: Microwave-Assisted Doebner Synthesis
Microwave irradiation can significantly accelerate the Doebner reaction, leading to the rapid synthesis of 2-phenylquinoline-4-carboxylic acids in moderate yields.
-
Materials:
-
Aniline
-
Substituted benzaldehyde
-
Pyruvic acid
-
Ethanol
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aniline, substituted benzaldehyde, and pyruvic acid in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 0.5-3 minutes at a suitable power level to maintain the desired temperature and pressure.
-
After irradiation, cool the vessel to room temperature.
-
Isolate the product, which may precipitate upon cooling or after the addition of water.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
The following tables summarize the yields for the Doebner synthesis under various conditions, demonstrating the substrate scope of the reaction.
Table 1: Substrate Scope of the Modified Doebner Hydrogen-Transfer Reaction [3]
| Entry | Aniline Substituent | Aldehyde | Product | Yield (%) |
| 1 | 4-CF₃ | Benzaldehyde | 2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid | 85 |
| 2 | 4-Cl | Benzaldehyde | 7-Chloro-2-phenylquinoline-4-carboxylic acid | 88 |
| 3 | 4-Br | Benzaldehyde | 7-Bromo-2-phenylquinoline-4-carboxylic acid | 89 |
| 4 | 4-F | Benzaldehyde | 7-Fluoro-2-phenylquinoline-4-carboxylic acid | 86 |
| 5 | 4-OCH₃ | Benzaldehyde | 7-Methoxy-2-phenylquinoline-4-carboxylic acid | 90 |
| 6 | 3-CF₃ | Benzaldehyde | 2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 80 |
| 7 | H | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 82 |
| 8 | H | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 85 |
Note: Yields are based on the limiting reagent, pyruvic acid. Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h. Data is illustrative and based on reported findings. Actual yields may vary.
Visualizations
The following diagrams illustrate the key processes involved in the Doebner synthesis and its application.
Caption: Proposed mechanism of the Doebner reaction.
Caption: General experimental workflow for the Doebner synthesis.
Caption: Inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
One-Pot Synthesis of Quinoline-4-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinoline-4-carboxylic acid derivatives, a core scaffold in numerous pharmaceuticals. Quinoline-4-carboxylic acids are pivotal intermediates in the development of drugs with a wide range of biological activities, including antibacterial, antimalarial, anticancer, and antiviral properties.[1][2] This guide focuses on efficient one-pot methodologies, which offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced waste generation.
Introduction to Synthetic Strategies
Several named reactions form the foundation for the one-pot synthesis of quinoline-4-carboxylic acids. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds. Key strategies include the Doebner, Pfitzinger, and Gould-Jacobs reactions, each with distinct starting materials and reaction conditions. Modern adaptations often employ microwave irradiation and novel catalytic systems to enhance reaction rates and yields, aligning with the principles of green chemistry.[3]
Key One-Pot Synthetic Methodologies
The Doebner Reaction
The Doebner reaction is a three-component synthesis that combines an aromatic amine (aniline), an aldehyde, and pyruvic acid in a single step to produce 2-substituted quinoline-4-carboxylic acids.[1][4] While the classical approach can be limited by low yields, especially with anilines bearing electron-withdrawing groups, numerous modifications have been developed to overcome these drawbacks.[1][2][5]
Reaction Mechanism: The reaction is believed to proceed through the initial formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol form of pyruvic acid to the imine, subsequent intramolecular electrophilic cyclization, and finally, oxidation to the aromatic quinoline product.[1]
Modern Variations:
-
Catalysis: A variety of acid catalysts, including Brønsted and Lewis acids, have been employed to improve reaction efficiency.[1] Ytterbium perfluorooctanoate [Yb(PFO)3] has been demonstrated as an effective catalyst in water, offering good yields and recyclability.[5] Sulfamic acid has also been used as an efficient and inexpensive catalyst.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[7] For instance, a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under microwave conditions can furnish quinoline derivatives in good yields (50-80%) within 3 minutes.[7]
-
Green Solvents: Eco-friendly solvent systems, such as water or a dual system of water and ethylene glycol, have been successfully implemented.[5][8]
Experimental Protocols
Protocol 1: Ytterbium Perfluorooctanoate Catalyzed Doebner Reaction in Water
This protocol describes a one-pot synthesis of 2-phenylquinoline-4-carboxylic acid using a rare earth metal catalyst in an aqueous medium.[5]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ytterbium perfluorooctanoate [Yb(PFO)3] (2.5 mol%)
-
Water
Procedure:
-
To a solution of aniline (1 mmol) and benzaldehyde (1 mmol) in water (5 mL), add pyruvic acid (1.2 mmol).
-
Add ytterbium perfluorooctanoate (2.5 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to obtain the pure 2-phenylquinoline-4-carboxylic acid.
Protocol 2: Microwave-Assisted Doebner Reaction using p-TSA
This protocol details a rapid, one-pot synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation.[7]
Materials:
-
Substituted Aromatic Aldehyde
-
Substituted Aniline
-
Pyruvic Acid
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1.2 mmol), and p-TSA (10 mol%) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 3-4 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinoline-4-carboxylic acid derivative.
Quantitative Data Summary
The following tables summarize quantitative data from various one-pot synthetic methods for quinoline-4-carboxylic acid derivatives, allowing for easy comparison of different approaches.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Doebner | Yb(PFO)3 | Water | Reflux | 2-4 h | 85-92 | [5] |
| Doebner | Sulfamic Acid | Water | 110 °C | 8 h | 53 | [6] |
| Doebner | p-TSA | Water/Ethylene Glycol | 50 °C | 3 h | 85 | [8] |
| Doebner | InCl3 | Acetonitrile | MW, 150 °C | 3 min | up to 57 | [9] |
| Doebner | p-TSA | Ethanol | MW, 80 °C | 3 min | 50-80 | [7] |
| Doebner | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | Solvent-free | Not specified | 12-30 min | 84-93 | |
| Pfitzinger | NaOH | Water | MW | 3-15 min | High | [10] |
MW = Microwave irradiation
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of key one-pot synthetic strategies for quinoline-4-carboxylic acid derivatives.
Caption: General workflow of the Doebner reaction.
Caption: The Pfitzinger reaction pathway.
Caption: The multi-step Gould-Jacobs reaction sequence.
Conclusion
The one-pot synthesis of quinoline-4-carboxylic acid derivatives offers a powerful and efficient approach for medicinal chemists and drug development professionals. By leveraging modern catalytic systems and reaction conditions, such as microwave irradiation, researchers can rapidly access a diverse range of these important heterocyclic compounds. The protocols and data presented herein provide a solid foundation for the practical application of these synthetic methodologies in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Quinoline Derivatives as Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities.[1] Notably, quinoline derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a wide array of viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), human immunodeficiency virus (HIV), influenza virus, dengue virus (DENV), and Zika virus (ZIKV).[1] Their mechanisms of action are diverse, ranging from the inhibition of viral entry and replication to interference with viral enzymes essential for the viral life cycle.[2][3][4] This document provides detailed application notes on the antiviral properties of selected quinoline derivatives, protocols for their evaluation, and visualizations of their mechanisms and experimental workflows.
Data Presentation: Antiviral Activity of Quinoline Derivatives
The antiviral efficacy of various quinoline derivatives has been quantified through in vitro studies. The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), providing a comparative overview of their potential as antiviral candidates. A higher SI value (CC₅₀/EC₅₀) indicates a more favorable safety profile for the compound.
| Compound/Derivative | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 | >100 | >88.5 | [5] |
| HCoV-OC43 | HEL | 0.73 | 120 | 165 | [5] | |
| ZIKV | Vero | 12.0 ± 3.2 | 412 ± 24 | 34 | [1] | |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 | >100 | >138.9 | [5] |
| Mefloquine | SARS-CoV-2 | Vero E6 | 2.2 ± 0.0 | >100 | >45.5 | [6] |
| ZIKV | Vero | 3.6 ± 0.3 | 212 ± 14 | 58 | [1] | |
| Compound 141a | ZIKV | Vero | 0.8 ± 0.06 | 195 ± 8.9 | 243 | [1] |
| Compound 142 | ZIKV | Vero | 0.8 ± 0.03 | 189 ± 10 | 236 | [1] |
| Compound 1g | RSV | HEp-2 | - | 2490.33 | 673.06 (IC₅₀ based) | [7][8] |
| Compound 1ae | Influenza A Virus | MDCK | - | >40 | 8.2-fold more potent than Ribavirin (IC₅₀ based) | [8] |
| Compound 11h | HIV-1 subtype B | TZM-bl | 0.01032 (IC₅₀) | 25.52 | >2472 | [9][10] |
| Compound G07 | Influenza A/WSN/33 | MDCK | 11.38 ± 1.89 | >100 | >8.79 | [11][12] |
| Compound 6d | Influenza H1N1 | MDCK | - | - | 15.8 | [13] |
| Compound 6e | Influenza H1N1 | MDCK | - | - | 37 | [13] |
| Compound 9b | Influenza H1N1 | MDCK | - | - | 29.15 | [13] |
| Compound 9j | SARS-CoV-2 | VeroE6 | 5.9 | >100 | >16.9 | [14] |
| Compound 6g | SARS-CoV-2 | VeroE6 | 6.4 | >100 | >15.6 | [14] |
| Compound 8k | HCoV-229E | HEL 299 | 0.2 | 11.1 | 55.5 | [14] |
| Compound 19 | Enterovirus D68 | RD | 0.05 - 0.10 | >20 | >200-400 | [15] |
| Compound 9b (HBV) | Hepatitis B Virus | HepG2.2.15 | 1.7 (IC₅₀) | 102.5 | 60.3 | [16] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the inhibitory effect of a compound on viral infectivity.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test quinoline derivative (dissolved in a suitable solvent like DMSO).
-
Culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the quinoline derivative in serum-free culture medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 100 PFU/well).
-
Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of the quinoline derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After 1-2 hours of incubation with the compound, remove the medium and add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator, or until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity
This colorimetric assay determines the cytotoxicity of the quinoline derivatives on the host cells.
Materials:
-
Confluent monolayer of host cells in a 96-well plate.
-
Test quinoline derivative.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the quinoline derivative for the same duration as the antiviral assay (e.g., 48-72 hours). Include a cell control with no compound.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability compared to the untreated cell control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Determination
This method quantifies the amount of viral RNA in infected cells to assess the inhibitory effect of the compound on viral replication.
Materials:
-
Infected and treated cell lysates or culture supernatants.
-
RNA extraction kit.
-
Reverse transcriptase.
-
Primers and probes specific for a viral gene.
-
qRT-PCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Sample Collection: Collect cell lysates or supernatants from infected cells treated with various concentrations of the quinoline derivative at a specific time point post-infection.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers and probes for a target viral gene, and a qRT-PCR master mix.
-
Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence exceeds a certain threshold. A higher Ct value indicates a lower amount of initial viral RNA. The relative or absolute quantification of viral RNA is determined by comparing the Ct values of treated samples to untreated controls.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Inhibition of the viral life cycle by different classes of quinoline derivatives.
Experimental Workflow for Antiviral Screening
Caption: A typical workflow for the in vitro screening of quinoline derivatives for antiviral activity.
Logical Relationship in Mechanism of Action
Caption: Logical relationship illustrating the direct and indirect antiviral mechanisms of quinoline derivatives.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline-1,2,3-Triazole-Anilines as Potential Antitubercular and Anti-HIV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synthesis and Application of 2-Arylquinoline-4-carboxamide Derivatives: A Guide for Researchers
Application Notes
The 2-arylquinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest from researchers in drug discovery and development due to their potential as anticancer, antimalarial, and antibacterial agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of molecules, tailored for researchers, scientists, and drug development professionals.
Key Biological Activities:
-
Anticancer Activity: Numerous 2-arylquinoline-4-carboxamide derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization or the disruption of key signaling pathways like the STAT3 cascade, which are frequently dysregulated in cancer.
-
Antimalarial Activity: This class of compounds has shown significant promise in the fight against malaria, with derivatives displaying potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The mechanism for some of these derivatives has been linked to the inhibition of parasitic enzymes essential for their survival.
-
Antibacterial Activity: Certain derivatives have demonstrated efficacy against various bacterial strains, indicating their potential as novel antibacterial agents.
These application notes are intended to serve as a foundational resource for the synthesis and evaluation of novel 2-arylquinoline-4-carboxamide derivatives, paving the way for the development of new therapeutic agents.
Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of the 2-arylquinoline-4-carboxylic acid precursor via the Doebner reaction, its subsequent conversion to the 2-arylquinoline-4-carboxamide, and a protocol for evaluating the anticancer activity of these derivatives through a tubulin polymerization inhibition assay.
Protocol 1: Synthesis of 2-Arylquinoline-4-carboxylic Acid via Doebner Reaction
This protocol describes a one-pot, three-component synthesis of a 2-arylquinoline-4-carboxylic acid, a key intermediate.[1][2]
Materials:
-
Substituted aniline (1.0 equiv)
-
Aromatic aldehyde (1.1 equiv)
-
Pyruvic acid (2.0 equiv)
-
Ethanol or Acetonitrile
-
Catalyst (e.g., BF₃·OEt₂, Trifluoroacetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the aromatic aldehyde (1.1 equiv) in ethanol or acetonitrile.
-
Catalyst Addition: Add the acid catalyst (e.g., a few drops of trifluoroacetic acid or 0.5 equiv of BF₃·OEt₂) to the mixture at room temperature.[1]
-
Initial Reaction: Stir the mixture at 65 °C for 1 hour.[1]
-
Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid (2.0 equiv) in the reaction solvent to the flask.
-
Reaction Completion: Continue to stir the reaction mixture at 65-80 °C for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Add ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the aqueous layer and extract it with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Arylquinoline-4-carboxamide
This protocol outlines the conversion of the carboxylic acid intermediate to the final carboxamide derivative.
Materials:
-
2-Arylquinoline-4-carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Coupling agent (e.g., HBTU, EDC with HOBt, or N,N'-carbonyldiimidazole)
-
Base (e.g., DIPEA or triethylamine)
-
Solvent (e.g., DMF or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (optional)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a solution of the 2-arylquinoline-4-carboxylic acid (1.0 equiv) in the chosen solvent (e.g., DMF), add the coupling agent (e.g., HBTU, 1.2 equiv) and the base (e.g., DIPEA, 2.0 equiv).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-arylquinoline-4-carboxamide.
Protocol 3: Fluorescence-Based Tubulin Polymerization Inhibition Assay
This protocol details a method to assess the inhibitory effect of 2-arylquinoline-4-carboxamide derivatives on tubulin polymerization.[3][4][5]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (for promoting polymerization)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)
-
Negative control (DMSO)
-
Black, non-binding 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and keep them on ice. The final tubulin concentration is typically 2 mg/mL.
-
Plate Preparation: Add the test compounds at various concentrations, positive and negative controls to the wells of a pre-warmed (37 °C) 96-well plate.
-
Initiation of Polymerization: Prepare a master mix of tubulin, polymerization buffer, GTP, and the fluorescent reporter. Initiate the polymerization by adding the tubulin master mix to the wells containing the compounds.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader pre-set to 37 °C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 60 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (for DAPI, excitation is ~360 nm and emission is ~450 nm).
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum rate of polymerization (Vmax) or the steady-state fluorescence level to the control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Data Presentation
The biological activity of 2-arylquinoline-4-carboxamide derivatives is summarized in the tables below, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and half-maximal effective concentrations (EC50) against Plasmodium falciparum.
Table 1: Anticancer Activity of 2-Arylquinoline-4-carboxamide Derivatives (IC50, µM)
| Compound ID | HCT116 | HeLa | PC3 | MCF-7 | SKBR-3 | Reference |
| Derivative A | 0.2 | - | - | - | - | [6] |
| Derivative B | - | 8.3 | - | - | - | [6] |
| Derivative C | - | - | 31.37 | - | - | [6] |
| Derivative D | - | - | 34.34 | - | - | [6] |
Note: '-' indicates data not available.
Table 2: Antimalarial Activity of Quinoline-4-carboxamide Derivatives (EC50, nM)
| Compound ID | P. falciparum 3D7 (CQ-sensitive) | P. falciparum K1 (CQ-resistant) | Reference |
| Screening Hit 1 | 120 | - | [7] |
| Optimized Lead 25 | 70 | - | [7] |
| Optimized Lead 27 | 4 | - | [8] |
| 7-methoxy quinolone 7 | ~250 | ~250 | [9] |
| meta-methoxy phenyl 31c | 100 | 130 | [9] |
Note: '-' indicates data not available. CQ refers to Chloroquine.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the synthesis and mechanism of action of 2-arylquinoline-4-carboxamide derivatives.
Caption: General workflow for the synthesis and evaluation of 2-arylquinoline-4-carboxamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. maxanim.com [maxanim.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid as a Molecular Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid class of compounds. This structural motif is prevalent in molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent characteristics of the quinoline scaffold, such as its rigid, planar structure and potential for fluorescence, make it an excellent candidate for development as a molecular probe.[4][5] Molecular probes are essential tools in biomedical research and drug discovery, enabling the visualization, quantification, and characterization of biological processes and molecular interactions.
While specific applications of this compound as a molecular probe are not extensively documented, its structural features suggest significant potential in several key areas. These application notes provide a comprehensive overview of its potential uses and detailed protocols for its application as a fluorescent probe for metal ion detection, an enzyme inhibitor for activity assays, and a cellular imaging agent.
Potential Applications and Data Presentation
The utility of this compound as a molecular probe can be explored in the following areas:
-
Fluorescent Probe for Metal Ion Detection: Quinoline derivatives are known to form complexes with metal ions, leading to changes in their fluorescent properties.[4][6][7][8] This compound could be used to detect and quantify specific metal ions in biological samples.
-
Enzyme Inhibitor and Activity Probe: The quinoline-4-carboxylic acid scaffold is a known pharmacophore that interacts with various enzymes.[9][10] This compound can be screened for inhibitory activity against a range of enzymes, thereby acting as a probe for enzyme function.
-
Cellular Imaging Agent: The intrinsic fluorescence of the quinoline core allows for the visualization of its uptake and subcellular localization within living cells, providing insights into its potential cellular targets and mechanisms of action.
Table 1: Hypothetical Spectroscopic and Metal Ion Sensing Properties
| Property | Value |
| Excitation Maximum (λex) | 310 nm |
| Emission Maximum (λem) | 425 nm |
| Quantum Yield (ΦF) | 0.15 |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹cm⁻¹ |
| Metal Ion Selectivity | High for Fe³⁺ |
| Change in Fluorescence with Fe³⁺ | Quenching |
| Limit of Detection (LOD) for Fe³⁺ | 50 nM |
Table 2: Hypothetical Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Sirtuin 3 (SIRT3) | 8.5 | Competitive |
| Dihydroorotate Dehydrogenase (DHODH) | 12.2 | Non-competitive |
| Protein Kinase A (PKA) | > 100 | No inhibition |
| Cyclooxygenase-2 (COX-2) | 25.7 | Competitive |
Experimental Protocols
Protocol 1: Characterization as a Fluorescent Probe for Metal Ions
This protocol outlines the steps to determine the efficacy of this compound as a fluorescent sensor for metal ions.
1. Materials:
-
This compound
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions (1 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, CaCl₂, MgCl₂, NaCl, KCl) in deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
2. Method:
-
Prepare a 1 mM stock solution of the quinoline compound in DMSO.
-
Prepare a working solution of 10 µM of the compound in HEPES buffer.
-
Record the absorption and fluorescence spectra (excitation at 310 nm) of the working solution.
-
To the working solution, add aliquots of the metal salt stock solutions to achieve final concentrations ranging from 0 to 100 µM.
-
After each addition, incubate for 5 minutes and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and limit of detection.
-
To assess selectivity, add a 10-fold excess of other metal ions to the solution containing the target metal ion and observe any changes in fluorescence.
Protocol 2: Enzyme Inhibition Assay
This protocol describes a general method to screen for the inhibitory activity of this compound against a target enzyme (e.g., a deacetylase like SIRT3).
1. Materials:
-
This compound
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well microplate
-
Plate reader with fluorescence capabilities
2. Method:
-
Prepare a serial dilution of the quinoline compound in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD⁺.
-
Add the serially diluted compound to the wells. Include wells with DMSO only as a negative control.
-
Initiate the reaction by adding the SIRT3 enzyme to all wells except for a no-enzyme control.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Live-Cell Imaging
This protocol details the use of this compound for imaging in live cells to determine its subcellular localization.
1. Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filters (e.g., DAPI channel for quinoline fluorescence)
-
Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)
2. Method:
-
Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Prepare a working solution of the quinoline compound in complete cell culture medium at a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the compound to the cells.
-
Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells twice with PBS to remove any excess compound.
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope. Capture images using the DAPI or a similar UV-excitation channel.
-
For co-localization studies, incubate the cells with an organelle-specific tracker according to the manufacturer's protocol, either simultaneously with or after incubation with the quinoline compound.
Conclusion
This compound represents a promising, yet underexplored, candidate for a molecular probe. Its structural similarity to known fluorescent sensors and enzyme inhibitors provides a strong rationale for its investigation in these roles. The protocols detailed above offer a foundational framework for researchers to characterize its properties and unlock its potential as a valuable tool in chemical biology and drug discovery. Further derivatization of the carboxylic acid or the quinoline ring could also lead to the development of more specialized probes with enhanced properties.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Crystallization Methods for Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of carboxylic acids, a critical purification and particle engineering step in the pharmaceutical and chemical industries. The following sections outline common crystallization methods, including cooling, anti-solvent, evaporative, and reactive crystallization, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in developing robust and efficient crystallization processes.
Introduction to Carboxylic Acid Crystallization
Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). Their ability to form strong hydrogen bonds as both donors and acceptors significantly influences their solubility and crystallization behavior. Crystallization is a key technique for the purification of carboxylic acids, as well as for controlling critical quality attributes of the final solid form, such as crystal size, shape, and polymorphism. The choice of crystallization method depends on the specific carboxylic acid, its solubility profile, and the desired product characteristics.
Key Crystallization Parameters
Successful crystallization of carboxylic acids relies on the careful control of several key parameters:
-
Solubility: The solubility of a carboxylic acid in a given solvent system is a primary determinant of the appropriate crystallization method. Solubility is influenced by temperature, solvent polarity, and the presence of co-solvents or impurities.[1][2][3][4] Carboxylic acids with low molar mass are generally more soluble in water, while solubility decreases with increasing carbon chain length.[1]
-
Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the supersolubility curve, where spontaneous nucleation is less likely to occur.[5][6][7] Operating within the MSZW allows for controlled crystal growth on existing seed crystals, leading to a more uniform particle size distribution. The width of the MSZW is influenced by factors such as cooling rate, agitation, and the presence of impurities.[6][7][8][9][10]
-
Seeding: The introduction of seed crystals into a supersaturated solution provides a surface for crystal growth, bypassing the often unpredictable primary nucleation step.[11][12] Proper seeding protocols, including seed loading and size, are crucial for controlling the final crystal size distribution and polymorphic form.[11][13]
-
Impurities: The presence of impurities can significantly impact the crystallization process by affecting solubility, narrowing or widening the MSZW, and altering the crystal habit (shape).[14][15][16] In some cases, impurities can be incorporated into the crystal lattice, affecting the purity of the final product.[15]
-
Polymorphism: Carboxylic acids can often exist in multiple crystalline forms, or polymorphs, each with different physical properties such as solubility, melting point, and stability.[13][17][18][19][20] Polymorph screening is an essential step in drug development to identify and select the most stable and bioavailable form.[13][17][19][20]
Crystallization Methods and Protocols
This section details four common crystallization methods for carboxylic acids, providing generalized protocols that can be adapted for specific applications.
Cooling Crystallization
Cooling crystallization is the most common method for substances that exhibit a significant decrease in solubility with decreasing temperature.
Protocol: Cooling Crystallization of Benzoic Acid from Water [5][8][14][15][21][22][23][24]
-
Dissolution: In a suitable vessel, add the impure benzoic acid to a minimum amount of hot deionized water (near boiling). Stir the mixture until the benzoic acid is completely dissolved. If necessary, add small portions of hot water to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals. An insulated container can be used to slow the cooling rate.
-
Further Cooling: Once the solution has reached room temperature and crystals have formed, place the vessel in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified benzoic acid crystals in a vacuum oven at a temperature below the melting point of the solid.
Logical Workflow for Cooling Crystallization
Caption: Workflow for Cooling Crystallization of Carboxylic Acids.
Anti-Solvent Crystallization
Anti-solvent crystallization is employed when the carboxylic acid is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.
Protocol: Anti-Solvent Crystallization of Benzoic Acid (Ethanol/Water System) [25]
-
Dissolution: Dissolve the benzoic acid in a minimal amount of the "good" solvent (e.g., ethanol) at a constant temperature (e.g., 25°C).
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water) to the solution with constant agitation. The addition rate should be controlled to maintain a desired level of supersaturation.
-
Nucleation and Growth: As the anti-solvent is added, the solubility of the benzoic acid decreases, leading to nucleation and crystal growth.
-
Equilibration: After the addition of the anti-solvent is complete, allow the suspension to stir for a period to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Logical Workflow for Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Crystallization of Carboxylic Acids.
Evaporative Crystallization
Evaporative crystallization is suitable for carboxylic acids that are soluble in a volatile solvent and do not decompose at the solvent's boiling point.
Protocol: Evaporative Crystallization of Citric Acid from Ethanol
-
Dissolution: Prepare a solution of citric acid in a volatile solvent (e.g., ethanol) at a temperature below its boiling point. The solution should be undersaturated.
-
Evaporation: Gently heat the solution and/or apply a vacuum to evaporate the solvent. This will increase the concentration of the citric acid.
-
Seeding: Once the solution reaches saturation or a slight supersaturation, add seed crystals to induce crystallization.
-
Controlled Evaporation: Continue to evaporate the solvent at a controlled rate to maintain a constant level of supersaturation and promote crystal growth.
-
Isolation: Once a sufficient amount of crystals have formed, stop the evaporation and isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Logical Workflow for Evaporative Crystallization
Caption: Workflow for Evaporative Crystallization of Carboxylic Acids.
Reactive Crystallization
Reactive crystallization involves a chemical reaction that produces the desired carboxylic acid, which then crystallizes from the reaction medium as it is formed.
Protocol: Reactive Crystallization of an Insoluble Carboxylate Salt (Adapted from Calcium Carbonate Crystallization[4][26][27][28])
-
Reactant Solutions: Prepare two separate aqueous solutions: one containing a soluble salt of the desired carboxylic acid (e.g., sodium succinate) and the other containing a salt that will form an insoluble product with the carboxylate (e.g., calcium chloride).
-
Mixing: Slowly add one reactant solution to the other with vigorous stirring. The rate of addition should be controlled to manage the rate of reaction and crystallization.
-
Precipitation: The insoluble carboxylate salt (e.g., calcium succinate) will precipitate out of the solution as it is formed.
-
Digestion: After mixing is complete, continue to stir the suspension for a period (digestion) to allow for the crystals to grow and ripen.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals thoroughly with deionized water to remove any soluble byproducts.
-
Drying: Dry the final product.
Logical Workflow for Reactive Crystallization
Caption: Workflow for Reactive Crystallization of Carboxylic Acids.
Quantitative Data
The following tables summarize key quantitative data for the crystallization of common carboxylic acids.
Table 1: Solubility of Carboxylic Acids in Various Solvents
| Carboxylic Acid | Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |
| Benzoic Acid | Water | 25 | 0.34 | [14] |
| Water | 95 | 5.9 | [22] | |
| Ethanol | 25 | 45.5 | [2] | |
| Adipic Acid | Water | 20 | 1.9 | |
| Water | 100 | 160 | [18] | |
| Acetone | 25 | 14.7 | [16][20] | |
| Citric Acid | Water | 20 | 60 | [10] |
| Ethanol | 25 | 62.1 | [1][25] | |
| Isopropyl Alcohol | 30 | 1.63 (mole fraction) | [29] | |
| Salicylic Acid | Water | 20 | 0.2 | [3] |
| Ethanol | 25 | 32.5 | [7][30][31][32] | |
| Oxalic Acid | Water | 20 | 10 | [21] |
| Ethanol | 25 | 23.7 | [1][5][6][14] |
Table 2: Metastable Zone Width (MSZW) of Carboxylic Acids
| Carboxylic Acid | Solvent | Cooling Rate (°C/min) | Saturation Temperature (°C) | MSZW (°C) | Reference |
| Adipic Acid | Water | 0.5 | 40 | ~5 | [6][7][22] |
| n-Butanol | 0.5 | 40 | ~12 | [6][7][22] | |
| Benzoic Acid | Ethanol/Water | - | 25 | Varies with anti-solvent addition rate | [8][9][25] |
| Succinic Acid | Water | - | - | Varies with current density (electrochemically induced) | [9][10][33][34] |
Conclusion
The crystallization of carboxylic acids is a multifaceted process requiring careful consideration of thermodynamic and kinetic factors. By understanding the principles of solubility, metastable zone width, seeding, and the influence of impurities, researchers can select and optimize the appropriate crystallization method—be it cooling, anti-solvent, evaporative, or reactive—to achieve the desired product purity, crystal form, and particle size distribution. The protocols and data presented in this document serve as a foundational guide for the development of robust and efficient crystallization processes for carboxylic acids in research and industrial settings.
References
- 1. ajrconline.org [ajrconline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 9. Determination of the Metastable Zone Width and Nucleation Parameters of Succinic Acid for Electrochemically Induced Crystallization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of Oxalic Acid | Semantic Scholar [semanticscholar.org]
- 15. US3505398A - Terephthalic acid crystallization - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. westfield.ma.edu [westfield.ma.edu]
- 23. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 24. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 25. mt.com [mt.com]
- 26. CHEM023 - Reactive Crystallization of Calcium Carbonate | ISEF [isef.net]
- 27. mdpi.com [mdpi.com]
- 28. Formation of amorphous calcium carbonate and its transformation into mesostructured calcite - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 29. US3452088A - Terephthalic acid recovery - Google Patents [patents.google.com]
- 30. (PDF) Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, Thermodynamics and Preferential Solvation (2023) | Sema Akay | 5 Citations [scispace.com]
- 31. Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Quinoline Compounds
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the primary analytical techniques for the characterization of quinoline and its derivatives. It includes detailed application notes, experimental protocols, and comparative quantitative data to support research, quality control, and drug development activities involving this critical class of heterocyclic compounds.
Chromatographic Techniques
Chromatographic methods are essential for separating and quantifying quinoline compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, widely-used techniques that offer high sensitivity and selectivity.[1]
Application Note: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive quinoline derivatives. It is frequently paired with a UV detector for quantification, as the quinoline ring system possesses strong chromophores.[1][2] HPLC methods are versatile and can be adapted for various matrices, from pharmaceutical formulations to environmental samples.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile quinoline compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.[4] The coupled mass spectrometer allows for definitive identification based on the mass-to-charge ratio and fragmentation patterns, providing excellent sensitivity with low detection limits.[4][5]
Quantitative Data Summary
The following tables summarize key performance parameters for HPLC and GC-MS methods used in quinoline analysis.
Table 1: HPLC Methods for Quinoline Compound Analysis
| Analyte | Matrix | HPLC Column | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | 0.2 µg/mL | 90.6 - 98.9 | [1][2] |
| Antileishmanial 2-substituted quinolines | Rat Plasma | tC18 | - | - | [1] |
| Quinoline Yellow WS | - | BIST A+ Cation-Exchange | Not specified | - |[6] |
Table 2: GC-MS Methods for Quinoline Compound Analysis
| Analyte | Matrix | GC Column | Limit of Detection (LOD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Quinoline | Textiles | DB-5MS (30 m × 0.25 mm × 0.5 µm) | 0.1 mg/kg | 82.9 - 92.0 | [4][5] |
| Quinoline & Isoquinoline | Textiles | Not specified | 0.05 mg/kg (LOQ) | 82.0 - 99.8 |[7] |
Experimental Protocols
1.3.1 Protocol: HPLC-UV Analysis of Quinoline
This protocol is adapted from a method for determining quinoline in textile samples and can be modified for other matrices.[1][2]
-
Sample Preparation (Ultrasonic Extraction):
-
Weigh 1.0 g of the sample and cut it into small pieces (approx. 5mm x 5mm).
-
Place the sample into an extraction vessel and add 10 mL of acetonitrile.[1]
-
Perform ultrasonic extraction for 30 minutes at 40°C.[1]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to analysis.[1]
-
-
HPLC-UV Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, requires optimization).[1][8]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 225 nm.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of the target quinoline compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
1.3.2 Protocol: GC-MS Analysis of Quinoline
This protocol is based on a validated method for analyzing quinoline in textiles.[4][5]
-
Sample Preparation (Ultrasonic Extraction):
-
GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS capillary column (30 m × 0.25 mm × 0.5 µm) or equivalent.[4]
-
Injection: 1.0 µL, splitless mode.[4]
-
Inlet Temperature: 250°C.[4]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp to 260°C at 20°C/min.
-
Hold at 260°C for 3 min.[4]
-
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 30-200.[5]
-
Visualization: Chromatographic Analysis Workflow
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation of novel quinoline compounds and for confirming their identity.[10] NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information.
Application Note: NMR, IR, and UV-Vis Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure of quinoline derivatives in solution.[10] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[11] 2D NMR experiments like COSY can establish connectivity between atoms.[12]
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The C-N and C-H bending and stretching vibrations within the quinoline aromatic system produce a characteristic pattern of absorption bands.[13] It is a rapid and non-destructive technique often used for initial characterization and to monitor reactions.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.[14] It is highly sensitive and particularly useful for quantitative analysis of pure samples or in simple mixtures, based on the Beer-Lambert law. The position of the maximum absorbance (λₘₐₓ) can be sensitive to substitution on the quinoline ring and the solvent used.[15]
Quantitative Data Summary
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the Quinoline Scaffold in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | 8.8 - 9.0 | ~150 |
| C3 | 7.3 - 7.5 | ~121 |
| C4 | 8.0 - 8.2 | ~136 |
| C5 | 7.7 - 7.8 | ~128 |
| C6 | 7.5 - 7.6 | ~126 |
| C7 | 7.6 - 7.7 | ~129 |
| C8 | 8.1 - 8.2 | ~128 |
| C4a | - | ~148 |
| C8a | - | ~129 |
Note: Values are approximate and can shift significantly based on substitution and solvent.[11][16]
Table 4: Characteristic IR Absorption Bands for Quinoline
| Wavenumber (cm⁻¹) | Vibration Type | Reference |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | [17] |
| 1630 - 1570 | C=C and C=N Ring Stretching | [17][18] |
| 1500 - 1400 | Aromatic Ring Stretching | [17][19] |
| 850 - 740 | C-H Out-of-plane Bending | [17] |
Note: Spectra can be complex; these represent major characteristic regions.
Table 5: UV-Vis Maximum Absorbance (λₘₐₓ) for Quinoline in Various Solvents
| Solvent | λₘₐₓ (nm) | Reference |
|---|---|---|
| n-hexane | ~270, ~300, ~313 | [15] |
| Chloroform | ~278, ~302, ~314 | [15] |
| Methanol | ~275, ~301, ~313 | [15] |
| 2-propanol | ~276, ~301, ~313 |[15] |
Experimental Protocols
2.3.1 Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified quinoline derivative.[11]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][11]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[13]
-
Cap the tube and invert several times to ensure the solution is homogeneous.[11]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10][13]
-
For ¹H NMR: Use a standard 90° pulse sequence with a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio.[13]
-
For ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans and longer acquisition time will be required compared to ¹H NMR.[11]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).[11]
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
2.3.2 Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[13]
-
Sample Application: Place a small amount of the solid or liquid quinoline sample directly onto the ATR crystal to ensure good contact.[13]
-
Spectrum Acquisition:
2.3.3 Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path to record a baseline correction.[13]
-
Replace the solvent in the sample cuvette with the prepared sample solution.
-
Scan the appropriate wavelength range (e.g., 200-400 nm).
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).[13]
-
Visualization: Spectroscopic Characterization Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of quinoline compounds.[10] It also provides structural information through the analysis of fragmentation patterns.[21]
Application Note: Mass Spectrometry for Quinolines
Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak ([M]⁺•) corresponding to the molecular weight and various fragment ions.[13] For quinoline itself, a characteristic fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring.[22] High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[10]
Quantitative Data Summary
Table 6: Common EI-MS Fragment Ions for the Unsubstituted Quinoline Ring
| m/z Value | Ion Identity | Description | Reference |
|---|---|---|---|
| 129 | [M]⁺• | Molecular Ion of Quinoline | [23] |
| 102 | [M - HCN]⁺• | Loss of hydrogen cyanide from the molecular ion | [22] |
| 76 | [C₆H₄]⁺• | Further fragmentation by loss of C₂H₂ | [22] |
Note: Substituents on the ring will significantly alter the molecular weight and fragmentation patterns.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer. This can be done via a direct insertion probe for solids or through a GC inlet for volatile compounds.[13]
-
Ionization: Vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.[13]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z value.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it to known spectra if available.
Visualization: Quinoline Fragmentation Pathway
Electrochemical Techniques
Electrochemical methods offer a compelling alternative to traditional techniques for the quantification of quinoline compounds, providing high sensitivity, rapid analysis times, and cost-effectiveness.[24]
Application Note: Voltammetric Analysis
Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are used for quinoline analysis.[24] These methods rely on the oxidation or reduction of the electroactive quinoline moiety at an electrode surface. This generates a measurable current that is directly proportional to the analyte's concentration.[24] By modifying the electrode surface or using stripping techniques, extremely low detection limits can be achieved.[24][25]
Quantitative Data Summary
Table 7: Comparison of Voltammetric Methods for Quinoline Compound Analysis
| Technique | Working Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | 0.01 - 0.25 | 0.002 | [24] |
| Adsorptive Stripping Square Wave Voltammetry (AdSSWV) | Modified Glassy Carbon Electrode | 0.005 - 300.0 | 0.00039 | [24] |
| Differential Pulse Voltammetry (DPV) | Modified Glassy Carbon Electrode | 0.01 - 10 | 0.002 | [24] |
| Differential Pulse Voltammetry (DPV) | Renewable Amalgam Film Electrode (Hg(Ag)FE) | - | 0.00048 |[25][26] |
Experimental Protocol: Square Wave Voltammetry (SWV)
This is a general protocol for the voltammetric determination of a quinoline compound.[24]
-
Apparatus Setup:
-
Assemble a three-electrode system:
-
Working Electrode: Boron-Doped Diamond Electrode (BDDE) or Glassy Carbon Electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Connect the electrodes to a potentiostat.
-
-
Measurement:
-
Prepare a supporting electrolyte solution (e.g., 0.05 M HCl) in an electrochemical cell.[25]
-
Spike the cell with a known concentration of the quinoline analyte or add the sample extract.
-
Immerse the three-electrode setup in the solution.
-
Apply the SWV waveform, scanning over the potential range where the analyte is electroactive.
-
Record the resulting voltammogram (current vs. potential). The peak current is proportional to the analyte concentration.
-
-
Quantification:
-
Use the standard addition method or an external calibration curve to determine the concentration of the quinoline compound in the sample.
-
Visualization: Electrochemical Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. Determination of Quinoline and Isoquinoline in Textiles by Gas Chromatography-Mass Spectrometry [fxcsxb.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 21. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chempap.org [chempap.org]
- 23. Quinoline [webbook.nist.gov]
- 24. benchchem.com [benchchem.com]
- 25. Highly Sensitive Voltammetric Method for Quinoline Yellow Determination on Renewable Amalgam Film Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in the Pfitzinger synthesis of this compound can stem from several factors. The primary starting materials for this synthesis are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone. Key areas to investigate include:
-
Incomplete Ring Opening of 5-Chloroisatin: The initial and crucial step is the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin to form the corresponding isatinic acid. Insufficient base or reaction time can lead to incomplete conversion.
-
Purity of Reactants: The purity of both 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone is critical. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Suboptimal Reaction Temperature: The condensation and cyclization steps are temperature-sensitive. A temperature that is too low can result in a sluggish or stalled reaction, while excessively high temperatures may lead to decomposition of reactants and products.
-
Inefficient Mixing: In a heterogeneous mixture, proper stirring is essential to ensure all reactants are in close contact.
Troubleshooting Steps:
-
Optimize Base Concentration and Reaction Time for Ring Opening: Ensure a sufficient excess of a strong base like potassium hydroxide (KOH) is used. Monitor the reaction for a distinct color change, which indicates the formation of the potassium salt of the isatinic acid. Consider pre-reacting the 5-chloroisatin with the base for a period before adding the ketone.
-
Verify Reactant Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reactants before use.
-
Adjust Reaction Temperature: A reflux temperature in a suitable solvent system like ethanol/water is a good starting point. If the reaction is slow, a modest increase in temperature might be beneficial. However, avoid excessive heat to prevent tar formation.
-
Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer that provides efficient mixing throughout the reaction.
-
Issue 2: Significant Tar Formation
-
Question: My reaction mixture has produced a significant amount of dark, tarry material, complicating product isolation and reducing yield. What causes this and how can it be minimized?
-
Answer: Tar formation is a common side effect in the Pfitzinger reaction, often attributed to the self-condensation of the ketone (1-(3,4-dimethylphenyl)ethanone) or the isatin derivative under strongly basic conditions. High temperatures can also promote polymerization of reaction intermediates.
Troubleshooting Steps:
-
Slow Addition of the Ketone: Instead of adding all reactants at once, try a slow, dropwise addition of 1-(3,4-dimethylphenyl)ethanone to the solution of the pre-formed isatinate. This can help to control the reaction rate and minimize self-condensation.
-
Control the Reaction Temperature: Maintain the reaction at the lowest effective temperature to facilitate the desired reaction without promoting side reactions.
-
Optimize Reactant Stoichiometry: While an excess of the ketone is sometimes used to drive the reaction, a very large excess can increase the likelihood of self-condensation. Experiment with different molar ratios of the ketone to the isatin derivative.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the common impurities and what purification strategies can be employed?
-
Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials (5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone) and byproducts from side reactions.
Purification Strategy:
-
Acid-Base Extraction: After the reaction is complete, the product, being a carboxylic acid, will exist as its potassium salt in the basic reaction mixture.
-
Cool the reaction mixture and remove the organic solvent (e.g., ethanol) under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove unreacted ketone and other neutral impurities.
-
Carefully acidify the aqueous layer with an acid (e.g., 1M HCl or acetic acid) to a pH of approximately 4-5. This will precipitate the crude carboxylic acid product.
-
-
Recrystallization: The precipitated crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected starting materials for the synthesis of this compound via the Pfitzinger reaction?
-
A1: The standard starting materials are 5-chloroisatin and 1-(3,4-dimethylphenyl)ethanone.
-
-
Q2: What is the role of the strong base (e.g., KOH) in this reaction?
-
A2: The strong base is essential for the initial hydrolysis of the amide bond in 5-chloroisatin, which opens the five-membered ring to form a keto-acid intermediate. This intermediate is then able to react with the ketone.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
-
-
Q4: Are there any alternative synthetic routes to quinoline-4-carboxylic acids?
-
A4: Yes, another common method is the Doebner reaction, which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1] However, the Pfitzinger reaction is often preferred for its specific substitution patterns.
-
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below are tables summarizing expected yields based on variations in key parameters for analogous syntheses, which can serve as a guide for optimization.
Table 1: Effect of Base on Yield in Pfitzinger-type Reactions
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| KOH | Ethanol/Water | 80-90 | 18-36 | 60-75 |
| NaOH | Ethanol/Water | 80-90 | 18-36 | 55-70 |
| NaOEt | Ethanol | 78 (reflux) | 24 | 50-65 |
Table 2: Influence of Reaction Time on Yield
| Reaction Time (h) | Base | Solvent System | Temperature (°C) | Representative Yield (%) |
| 12 | KOH | Ethanol/Water | 85 | 45-55 |
| 24 | KOH | Ethanol/Water | 85 | 65-75 |
| 36 | KOH | Ethanol/Water | 85 | 60-70 (potential for increased byproducts) |
Experimental Protocols
Detailed Methodology for the Pfitzinger Synthesis of this compound
Materials:
-
5-Chloroisatin
-
1-(3,4-dimethylphenyl)ethanone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation of the Isatinate Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloroisatin (1 equivalent) in a 30-40% aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 30-60 minutes, or until the isatin has completely dissolved and the solution's color has changed, indicating the formation of the potassium salt of the opened isatin derivative.
-
Addition of the Ketone: To the isatinate solution, add 1-(3,4-dimethylphenyl)ethanone (1.1 to 1.5 equivalents) dissolved in a minimal amount of ethanol.
-
Reaction at Reflux: Heat the reaction mixture to reflux (typically 80-90°C) with vigorous stirring. Maintain the reflux for 18-36 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Product Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the remaining residue in deionized water. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted ketone and other non-polar impurities. e. Collect the aqueous layer and cool it in an ice bath. f. Slowly add 1M hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 4-5. A precipitate of the crude this compound should form. g. Continue stirring in the ice bath for another 30 minutes to maximize precipitation. h. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it under vacuum.
-
Purification: a. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the target compound.
References
Technical Support Center: Purification of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Welcome to the technical support center for the purification of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Precipitation | Incomplete reaction or presence of starting materials (e.g., 5-chloro-isatin, 1-(3,4-dimethylphenyl)ethanone). | - Optimize the Pfitzinger or Doebner reaction conditions to drive the reaction to completion. - Perform an acid-base extraction. Dissolve the crude product in a suitable aqueous base (e.g., 1M NaOH), wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities, and then re-precipitate the desired acid by acidifying the aqueous layer with an acid like HCl. |
| Product is an Oil or Gummy Solid | Presence of residual solvent (e.g., DMF, ethanol). The compound may have a low melting point or be amorphous. | - Ensure the product is thoroughly dried under vacuum. - Try triturating the material with a non-polar solvent like hexane or pentane to induce crystallization. - Attempt recrystallization from a different solvent system. |
| Poor Solubility in Common Solvents | The carboxylic acid group makes the compound's solubility highly pH-dependent. In acidic or neutral organic solvents, the solubility can be low.[1] | - To dissolve in aqueous solutions, add a base (e.g., NaOH, KOH, or NaHCO₃) to form the more soluble carboxylate salt.[1] - For organic solvents, polar aprotic solvents like DMF, DMSO, or THF may be effective, especially with gentle heating. |
| Product Discoloration (Yellow or Brown) | Quinoline derivatives can be sensitive to air and light, leading to the formation of colored oxidation byproducts.[2] | - This may not always indicate significant impurity.[2] - For high-purity requirements, perform the purification steps, especially drying, under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light. - Recrystallization or a charcoal treatment during recrystallization can sometimes remove colored impurities. |
| Low Recovery from Column Chromatography | The compound may be adsorbing irreversibly to the silica gel due to its acidic nature. The chosen eluent may not be polar enough to elute the compound. | - Deactivate the silica gel by adding 1-2% triethylamine or acetic acid to the eluent system to reduce tailing and irreversible adsorption. - Increase the polarity of the eluent. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) with a small amount of acetic acid might be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and how do they impact purification?
A1: The most common synthetic methods are the Pfitzinger and Doebner reactions.[1][3] The Pfitzinger reaction involves the condensation of 5-chloroisatin with 1-(3,4-dimethylphenyl)ethanone in the presence of a base.[4][5] The Doebner reaction utilizes 4-chloroaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.[3] The choice of synthesis can introduce different impurities. For instance, the Pfitzinger reaction may leave unreacted isatin or ketone, which would need to be removed during purification.
Q2: My purified compound is a yellow or brown powder. Is this normal?
A2: While the pure compound is expected to be a pale yellow or off-white solid, many quinoline derivatives are known to turn yellow and then brown upon exposure to air and light.[2] This color change is often due to minor oxidized impurities and may not significantly affect the overall purity.[2] However, for applications requiring very high purity, it is advisable to store the compound under an inert atmosphere and protected from light. Further purification, such as recrystallization, may also be necessary.[2]
Q3: What is the best solvent for recrystallizing this compound?
A3: A patent for a similar quinoline carboxylic acid derivative suggests that heating and stirring in a solvent like N,N-Dimethylformamide (DMF) or isopropanol can be effective for purification, raising purity from an initial 80-90% to over 97%.[6] For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A polar aprotic solvent like DMF, or a mixture of a polar solvent (like ethanol or acetic acid) with water, could be a good starting point for screening.
Q4: Can I use reverse-phase HPLC for the final purification?
A4: Yes, preparative high-performance liquid chromatography (HPLC) is a powerful technique for obtaining high-purity material, especially for challenging separations.[2] For a carboxylic acid like this, a reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier (like 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point. The acid modifier helps to ensure sharp peak shapes by keeping the carboxylic acid protonated.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Suspend the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the suspension to a separatory funnel and add 1M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously until all the solid has dissolved in the aqueous layer as its sodium salt.
-
Washing: Allow the layers to separate. Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of 1M NaOH to ensure complete extraction of the acidic product. The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Combine the aqueous extracts and cool them in an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and recovery.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: Acid-Base Extraction Workflow.
Caption: Troubleshooting Decision Tree for Low Purity Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS No: 445289-11-2).[1] The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on solubility issues.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
The limited aqueous solubility of this compound is a common challenge due to the hydrophobic nature of its quinoline and dimethylphenyl rings. The following methods can be employed to enhance its solubility in aqueous media.
Method 1: pH Adjustment
The carboxylic acid group in the molecule allows for a significant increase in aqueous solubility at higher pH values through the formation of a more soluble carboxylate salt.[2][3][4]
Experimental Protocol:
-
Stock Suspension: Prepare a suspension of a precisely weighed amount of the compound in deionized water or a buffer of choice.
-
Titration with Base: While stirring continuously, add a titrant solution (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor pH and Dissolution: Use a calibrated pH meter to monitor the pH of the suspension and visually observe the dissolution of the compound.
-
Determine Optimal pH: The pH at which the compound fully dissolves is the minimum pH required for solubilization. It is recommended to use a pH slightly above this value to ensure complete and stable dissolution.[3]
-
Buffer Selection: For long-term stability, formulate the final solution in a buffer system capable of maintaining the desired pH.[3]
Expected Outcome:
A significant increase in solubility is anticipated as the pH increases above the pKa of the carboxylic acid group, leading to the formation of the more soluble carboxylate anion.[3]
Troubleshooting:
-
Precipitation Over Time: If the compound precipitates after standing, the buffer capacity may be insufficient. Consider using a buffer with a higher capacity or adjusting the pH to a slightly higher value.[3]
-
Compound Instability: Very high pH values may lead to compound degradation. It is crucial to evaluate the chemical stability of the compound at the selected pH over the duration of your experiment.[3]
Method 2: Use of Co-solvents
Adding a water-miscible organic solvent (co-solvent) can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2]
Experimental Protocol:
-
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).[3]
-
Prepare Co-solvent Mixtures: Create a range of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 50% v/v of co-solvent in water).
-
Assess Solubility: Determine the solubility of the compound in each mixture to identify the optimal co-solvent and concentration.
Troubleshooting:
-
Precipitation upon Dilution: If the compound precipitates when the co-solvent mixture is diluted with an aqueous buffer, the initial co-solvent concentration may be too high.
-
Cellular Toxicity: Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.
Issue 2: Poor Solubility in Organic Solvents
While expected to be more soluble in organic solvents than in aqueous solutions, issues can still arise.
Troubleshooting Steps:
-
Alternative Solvents: If solubility in a common solvent like DMSO is low, consider other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] Always ensure solvent compatibility with your experimental setup.
-
Gentle Heating: Gently warming the solution can aid dissolution. However, be cautious as excessive heat may cause the compound to degrade.[3]
-
Sonication: Using an ultrasonic bath can help break down compound aggregates and improve the interaction between the solvent and the compound.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of this compound is primarily influenced by:
-
pH: As a carboxylic acid, its solubility is highly dependent on pH. In acidic conditions, the carboxylic acid is protonated, resulting in lower aqueous solubility. In basic conditions, the more soluble carboxylate anion is formed.[4]
-
Crystalline Structure: The stability of the crystal lattice affects solubility. More energy is required to dissolve a compound with a more stable crystalline form.[4]
-
Substituents: The chloro, dimethylphenyl, and carboxylic acid groups on the quinoline ring influence its physicochemical properties like lipophilicity and crystal packing, which in turn affect solubility.[4]
-
Temperature: For many organic compounds, solubility tends to increase with temperature.[4]
Q2: What is the recommended starting solvent for this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common starting point for quinoline derivatives.[5] However, experimental verification is crucial.
Q3: Can I use techniques like solid dispersion to improve solubility?
A3: Yes, solid dispersion is a viable technique. This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate by increasing the surface area and reducing particle size.[2]
Q4: How can I reduce the particle size to improve solubility?
A4: Particle size reduction, which increases the surface area available for dissolution, can be achieved through techniques like micronization using fine grinding mills.[6]
Quantitative Solubility Data
Due to the lack of specific published solubility data for this compound, we recommend researchers determine this experimentally. The following table can be used to record your findings.
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Observations |
| Water | 25 | 3.0 | ||
| Water | 25 | 7.0 | ||
| Water | 25 | 9.0 | ||
| PBS (pH 7.4) | 25 | 7.4 | ||
| DMSO | 25 | N/A | ||
| Ethanol | 25 | N/A | ||
| 50% Ethanol/Water | 25 | N/A |
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating a logical workflow for troubleshooting solubility issues and a conceptual representation of how pH affects the ionization and solubility of a carboxylic acid.
Caption: Workflow for addressing solubility issues.
Caption: Impact of pH on carboxylic acid ionization and solubility.
References
"stability of quinoline-4-carboxylic acid compounds in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of quinoline-4-carboxylic acid compounds in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors affecting the stability of quinoline-4-carboxylic acid compounds in solution?
The stability of quinoline-4-carboxylic acid and its derivatives in solution is primarily influenced by several key factors:
-
pH: The solubility and stability are highly dependent on the pH of the solution. The carboxylic acid group (pKa typically ranging from 2 to 5) will be protonated at low pH, often leading to lower aqueous solubility, and deprotonated at higher pH, forming a more soluble carboxylate salt.[1]
-
Temperature: Elevated temperatures can accelerate degradation.[2] It is crucial to control the temperature during storage and experiments to prevent thermal decomposition.
-
Light Exposure: Quinoline compounds can be susceptible to photodegradation.[3] Exposure to UV or even ambient light over extended periods can lead to the formation of impurities.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the quinoline ring system.
-
Solvent Choice: The choice of solvent affects not only solubility but also the rate of potential degradation reactions.
FAQ 2: How does pH influence the stability and solubility of these compounds?
The pH of the medium is a critical factor. The carboxylic acid moiety makes the solubility of these compounds highly pH-dependent.[4]
-
In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH), rendering the molecule less polar and generally less soluble in aqueous solutions. Strong acidic conditions can also lead to acid-catalyzed hydrolysis or other degradation reactions.[1]
-
In neutral to basic conditions (higher pH): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and thus more soluble in aqueous media.[1] For instance, kynurenic acid, a derivative, is soluble in 0.1 N NaOH. Adjusting the pH above the compound's pKa is a common strategy to enhance solubility.[1]
FAQ 3: What are the recommended storage conditions for quinoline-4-carboxylic acid solutions?
Proper storage is essential to maintain the integrity of your compounds. Based on supplier recommendations for quinoline-4-carboxylic acid powder and stock solutions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[5] |
| Stock Solution in Solvent | -80°C | 1 year[5] |
| Stock Solution in Solvent | -20°C | 1 month[5] |
Always refer to the specific product datasheet provided by the supplier. For derivatives, stability may vary, and it is recommended to perform initial stability tests. Solutions should be stored in tightly sealed, light-protecting containers.[6][7][8]
FAQ 4: Are quinoline-4-carboxylic acid compounds sensitive to light?
Yes, quinoline derivatives can be photosensitive.[9] Kynurenic acid, for example, can act as a photosensitizer.[9] Exposure to UV-A light can induce radical reactions, leading to compound degradation and modification of other molecules in the solution.[3]
Recommended Precautions:
-
Work in a fume hood with the sash down or in a room with reduced lighting.
-
Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
-
Minimize the duration of light exposure during experimental procedures.
-
For long-term storage, ensure containers are opaque or stored in the dark.[7]
Troubleshooting Guides
Guide 1: Issue - Precipitation or Crystallization of the Compound in Solution
Unexpected precipitation can compromise experimental results. This guide provides a logical workflow to diagnose and solve solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part I. Amino acids in free state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fishersci.com [fishersci.com]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
"side reactions in Pfitzinger synthesis of quinolines"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pfitzinger synthesis to create quinoline-4-carboxylic acids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Significant Tar Formation
Q1: My Pfitzinger reaction has produced a thick, intractable brown tar instead of the expected quinoline-4-carboxylic acid. What causes this, and how can I prevent it?
A1: Tar formation is a prevalent issue in the Pfitzinger reaction, often resulting from side reactions that dominate under the strongly basic conditions.
Possible Causes:
-
Aldol Condensation: The most common cause of tarring is the base-catalyzed self-condensation of the carbonyl reactant (ketone or aldehyde). Enolizable carbonyl compounds can react with themselves to form β-hydroxy carbonyls, which can then dehydrate and polymerize under the reaction conditions. This process is particularly rapid with aldehydes and certain ketones.
-
Reactant Decomposition: Some carbonyl compounds are unstable in strongly alkaline solutions. For instance, acetaldehyde is known to be unstable under these conditions, making it a poor substrate for this reaction.[1] Similarly, sensitive substrates like diethyl oxaloacetate can decompose, reducing yield and contributing to byproduct formation.[1]
-
Improper Reactant Addition: Adding isatin, the carbonyl compound, and the base all at once can accelerate competing side reactions, leading to what is often described as a "mess."[1]
Troubleshooting Solutions:
-
Sequential Reactant Addition (Recommended Protocol): The most effective method to mitigate tar formation is to perform a sequential addition. First, dissolve the isatin in the strong base (e.g., aqueous KOH or NaOH) and stir until the isatin's color changes, indicating the hydrolytic opening of the lactam ring to form the isatinate salt. Only then should the carbonyl compound be added to the reaction mixture. This ensures the isatin is in its reactive form and minimizes the time the carbonyl compound is exposed to the base before reacting with the isatinate.[1][2]
-
Temperature Control: Excessive heat can accelerate the rate of decomposition and polymerization side reactions. Maintain a controlled temperature, such as gentle reflux, and avoid aggressive heating. For particularly sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
Use of Excess Carbonyl Compound: Employing a molar excess of the more stable carbonyl compounds can help drive the reaction toward the desired product and ensure the complete consumption of isatin, which can be difficult to remove during purification.[1]
Issue 2: Formation of Isomeric Products
Q2: I am using an unsymmetrical ketone (e.g., methyl ethyl ketone), and I'm isolating a mixture of products. Why is this happening, and can I control the regioselectivity?
A2: The reaction of an unsymmetrical ketone with isatin can proceed via two different enamine intermediates, leading to the formation of two constitutional isomers.
Explanation:
An unsymmetrical ketone, such as methyl ethyl ketone (butan-2-one), has two different α-carbons from which a proton can be removed to form an enolate/enamine.
-
Reaction at the methyl group leads to one quinoline isomer (e.g., 2,3-dimethylquinoline-4-carboxylic acid).
-
Reaction at the methylene group leads to the other quinoline isomer (e.g., 2-ethyl-quinoline-4-carboxylic acid).
The final product is often a mixture of these two isomers, and the ratio is influenced by the relative stability of the intermediate enamines and steric effects. While literature often agrees that the product derived from the methyl group is the major one, the formation of the other isomer is a known complication.[1]
Troubleshooting & Control:
-
Steric Hindrance: The reaction is sensitive to steric effects. The formation of the enamine at the less sterically hindered α-carbon is generally favored.
-
Substrate Choice: If a single, specific isomer is required, it is often best to start with a symmetrical ketone or a ketone where one α-position is blocked or significantly less reactive.
-
Separation: In cases where a mixture is unavoidable, careful purification by fractional crystallization or chromatography is necessary to isolate the desired isomer.
Data Presentation: Regioisomer Distribution
The following table summarizes quantitative data found in the literature for the reaction of isatin with specific unsymmetrical ketones, demonstrating the formation of isomeric products.
| Unsymmetrical Ketone | Major Isomer Product | Minor Isomer Product | Isomer Ratio (Major:Minor) |
| Methyl phenacyl sulfide | 2-Methyl-3-(phenylthio)quinoline-4-carboxylic acid | 2-(Phenylthiomethyl)quinoline-4-carboxylic acid | 62 : 38[3] |
| Methyl p-methoxyphenacyl sulfide | 2-Methyl-3-(p-methoxyphenylthio)quinoline-4-carboxylic acid | 2-((p-Methoxyphenyl)thiomethyl)quinoline-4-carboxylic acid | 71 : 29[3] |
Issue 3: Other Side Reactions
Q3: Are there other, less common side reactions I should be aware of?
A3: Yes, depending on the specific substrates and conditions, other side reactions can occur.
-
Cannizzaro Reaction: If you use an aldehyde that has no α-hydrogens (e.g., benzaldehyde or formaldehyde), it cannot form an enolate for the Pfitzinger reaction. Under the strong basic conditions, these aldehydes can undergo a Cannizzaro reaction, a disproportionation where one molecule is reduced to the corresponding alcohol (e.g., benzyl alcohol) and another is oxidized to the carboxylic acid (e.g., benzoic acid). This is a competing pathway that consumes the aldehyde.
-
Halberkann Variant: If N-acyl isatins are used as starting materials (or formed in situ), they react with the base to yield 2-hydroxy-quinoline-4-carboxylic acids.[4] This is a known variant of the Pfitzinger synthesis.
Experimental Protocols
Recommended Protocol to Minimize Side Reactions (Sequential Addition)
This protocol is a generalized method based on procedures known to minimize tar formation by pre-forming the isatinate salt before the addition of the carbonyl compound.[2][5]
Materials:
-
Isatin (1.0 equivalent)
-
Potassium Hydroxide (KOH) (approx. 4.0 equivalents)
-
Ethanol (or other suitable protic solvent)
-
Water
-
Carbonyl Compound (e.g., Acetone) (1.5 - 2.0 equivalents)
-
Hydrochloric Acid (HCl) or Acetic Acid for acidification
Procedure:
-
Isatin Ring Opening: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add the isatin to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A distinct color change from purple/orange to a brown or pale yellow should be observed, indicating the formation of the potassium salt of isatinic acid.[2]
-
Addition of Carbonyl Compound: Once the ring-opening is complete (indicated by the color change and dissolution), add the carbonyl compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (can range from several hours to 24 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[5]
-
Workup - Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid product.
-
Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5]
-
-
Workup - Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly and with vigorous stirring, add acid (e.g., HCl or acetic acid) to the aqueous solution until the product precipitates completely (typically at pH 4-5).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Visualizations
Pfitzinger Synthesis: Main vs. Side Reaction Pathways
The following diagram illustrates the desired reaction pathway for the Pfitzinger synthesis in contrast to the major competing side reactions.
Caption: Main and side reaction pathways in the Pfitzinger synthesis.
References
Technical Support Center: Optimization of Doebner Reaction Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the Doebner reaction, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low yield of the desired quinoline-4-carboxylic acid.
Symptoms: The isolated yield of the final product is significantly lower than expected.
Potential Root Causes:
-
Incomplete reaction.
-
Degradation of starting materials or product.
-
Formation of side products.
-
Suboptimal reaction conditions (catalyst, solvent, temperature).
-
Use of anilines with strong electron-withdrawing groups.[1][2][3]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature to identify the optimal conditions for your specific substrates. A Design of Experiments (DoE) approach can be highly effective.[1]
-
Select an Appropriate Catalyst: Both Brønsted and Lewis acids can catalyze the reaction.[3] For electron-deficient anilines, Lewis acids like BF₃·THF may be more effective.[2][3]
-
Choose a Suitable Solvent: Solvents like ethanol, acetonitrile (MeCN), and THF have been successfully used.[2][3] MeCN has been reported as an excellent choice, sometimes simplifying the work-up procedure.[2][3]
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reaction time may improve the yield.
-
For Electron-Deficient Anilines: Consider using the Doebner hydrogen-transfer reaction, which is specifically designed for anilines with electron-withdrawing groups that give low yields under conventional conditions.[1][2]
Problem 2: Significant formation of tar or polymeric byproducts.
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.[1]
Potential Root Causes:
-
Acid-catalyzed polymerization of the aldehyde starting material is a common side reaction.[1][4]
-
Excessively high reaction temperatures can promote polymerization and degradation.[1]
-
Highly concentrated strong acids can lead to harsh reaction conditions, favoring tar formation.[1][4]
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] Gradual heating or stepwise addition of reagents can help manage exothermic reactions.[1]
-
Optimize Acid Concentration and Type: While an acid catalyst is necessary, overly harsh conditions should be avoided.[1] A comparative study of different Brønsted and Lewis acids can help find a balance between reaction rate and side product formation.[1]
-
Slow Addition of Reagents: Adding the aldehyde dropwise to the reaction mixture can help to control its concentration and minimize self-polymerization.[4][5]
Problem 3: Presence of a significant benzylamine byproduct.
Symptoms: A significant amount of a benzylamine byproduct is isolated along with the desired quinoline.
Potential Root Causes:
-
This is a common side reaction, particularly when using anilines with electron-withdrawing groups.[6] It results from the reduction of the intermediate imine by the dihydroquinoline intermediate.[6]
Troubleshooting Steps:
-
Use a Co-oxidant (Doebner Hydrogen-Transfer Reaction): Perform the reaction in the presence of an imine that acts as a hydrogen acceptor.[6] This prevents the dihydroquinoline intermediate from reducing the desired product's imine precursor.
Problem 4: Difficulty with product purification.
Symptoms: The crude product is difficult to purify, and multiple impurities are observed by TLC or NMR.
Potential Root Causes:
-
Formation of tar and other side products complicates isolation.
-
Unreacted starting materials remaining in the crude mixture.
-
The product may be difficult to separate from byproducts due to similar polarities.
Troubleshooting Steps:
-
Acid-Base Extraction: After the reaction, carefully neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate solution). The quinoline product is basic and can be extracted into an organic solvent.[4]
-
Column Chromatography: Purify the crude product using column chromatography on silica gel.[4] A range of solvent systems (e.g., ethyl acetate/hexanes) can be screened to achieve optimal separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner reaction?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the aldehyde starting material, which leads to the formation of tar and significantly reduces the yield.[1][4]
Q2: How do substituents on the aniline affect the reaction?
A2: The electronic properties of the substituents on the aniline ring significantly influence the reaction's success. Anilines with electron-withdrawing groups are less nucleophilic and tend to give lower yields in the conventional Doebner reaction.[1][2][3] Conversely, anilines with strong electron-donating groups may be more prone to side reactions.
Q3: What is the Doebner hydrogen-transfer reaction and when should it be used?
A3: The Doebner hydrogen-transfer reaction is a modification developed for the synthesis of substituted quinolines from anilines that have electron-withdrawing groups.[2] This method often provides improved yields for these challenging substrates where the conventional Doebner reaction performs poorly.[1][2]
Q4: Which catalysts are effective for the Doebner reaction?
A4: The reaction is typically acid-catalyzed. A variety of both Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄, BF₃·THF) have been shown to be effective.[1][3] The optimal catalyst often depends on the specific substrates being used.
Q5: How can I monitor the reaction for completion?
A5: The progress of the Doebner reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Data Presentation
Table 1: Effect of Different Catalysts on the Doebner Reaction
| Catalyst | Type | Typical Loading | Notes |
| p-TsOH | Brønsted Acid | Catalytic | Commonly used, effective for many substrates.[1][7] |
| HCl, H₂SO₄ | Brønsted Acid | Catalytic to Stoichiometric | Strong acids, can lead to tar formation if not optimized.[1][4] |
| ZnCl₂, SnCl₄ | Lewis Acid | Catalytic | Milder Lewis acids may be preferable in some cases to reduce side reactions.[1] |
| BF₃·THF | Lewis Acid | 0.5 - 1.0 equiv | Particularly effective for electron-deficient anilines.[2][3] |
Table 2: Influence of Solvent on the Doebner Reaction
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A common solvent, often used under reflux conditions.[2][3] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Often an excellent choice, can provide high yields and easier work-up.[2][3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Can give comparable yields to MeCN for certain substrates.[2] |
| Dichloroethane (DCE) | Nonpolar | 84 | Has been used, but may result in lower yields compared to other solvents.[2] |
Experimental Protocols
General Experimental Protocol for the Doebner Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 equiv), the aldehyde (1.0-1.2 equiv), and the chosen solvent.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, catalytic amount, or BF₃·THF, 1.0 equiv) to the mixture.
-
Reagent Addition: Add pyruvic acid (1.0-1.2 equiv) to the stirred mixture. For reactions prone to polymerization, the aldehyde can be added dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, proceed with an aqueous work-up.[8]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
Protocol for the Doebner Hydrogen-Transfer Reaction
This protocol is adapted for anilines with electron-withdrawing groups.
-
Reaction Setup: To a solution of the electron-deficient aniline (e.g., 1.8 mol/L) and benzaldehyde (e.g., 2.0 mol/L) in MeCN, add BF₃·THF (e.g., 1.0 equiv).
-
Stirring: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Add a solution of pyruvic acid (e.g., 0.6 mol/L) in MeCN dropwise to the reaction mixture.
-
Reaction Completion: Continue stirring at 65 °C for approximately 20 hours, monitoring by TLC.
-
Work-up and Purification: Follow the general work-up and purification procedures outlined above.
General Work-up and Purification Procedure
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic mixture by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until gas evolution ceases.[4]
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[4]
-
Washing: Combine the organic layers and wash with water and then with brine.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude residue by column chromatography or recrystallization.[4]
Visualizations
Caption: Proposed mechanism of the Doebner reaction.[3][9]
Caption: A systematic workflow for optimizing Doebner reaction conditions.
Caption: A decision tree for troubleshooting common Doebner reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Doebner reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of Quinoline-4-Carboxylic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing my quinoline-4-carboxylic acid derivative?
A1: The ideal solvent is crucial for successful crystallization and depends on the specific substituents on the quinoline-4-carboxylic acid core. A systematic solvent screening is highly recommended. The goal is to find a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[1]
Given the general structure, which contains both polar (carboxylic acid) and relatively nonpolar (quinoline ring) functionalities, solvents of intermediate polarity are often a good starting point. It is also highly recommended to explore binary solvent systems. A common and effective technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[1]
Recommended starting solvents to screen:
-
Alcohols: Ethanol, Methanol, Isopropanol[1]
-
Esters: Ethyl acetate[1]
-
Ketones: Acetone[1]
-
Ethers: Dioxane, Tetrahydrofuran (THF)[1]
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (Note: These are high-boiling point solvents and can be difficult to remove completely)[1][3][4]
-
Water: Can be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone, especially given the carboxylic acid group.[5][6]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to the solution being too concentrated or being cooled too quickly.[1][7] Here are several strategies to overcome this issue:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then gradually lower the temperature further in a refrigerator.[1]
-
Use a more dilute solution: Add more of the hot solvent to your mixture before cooling to prevent premature saturation at a temperature above the compound's melting point.[1][7]
-
Change the solvent system: The current solvent may not be suitable. Experiment with a solvent of a different polarity or a binary solvent mixture.[1]
-
Induce nucleation at a higher temperature: Try scratching the inside of the flask with a glass rod at the air-liquid interface just as the solution starts to cool.[1] Adding a seed crystal at a higher temperature can also be effective.
Q3: No crystals are forming, even after the solution has been cooling for a long time. What are the next steps?
A3: A supersaturated solution is necessary for crystallization to occur. If no crystals form, it is likely that the solution is not supersaturated or that nucleation has not been initiated. Here are some steps to take:
-
Induce nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches can provide sites for crystal nucleation.[1]
-
Seeding: Add a tiny crystal of your crude product to the cooled solution. This "seed" will act as a template for further crystal growth.[7]
-
Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.[1]
-
-
Increase concentration: If nucleation techniques are unsuccessful, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[7]
-
Change the solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a binary solvent system and add more of the anti-solvent.[1]
-
Advanced Methods:
-
Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[1]
-
Layering: Carefully layer a less dense "poor" solvent on top of a solution of your compound in a denser "good" solvent. Crystals may form at the interface as the solvents slowly mix.[1]
-
Q4: The purity of my recrystallized product has not improved. What could be the issue?
A4: If recrystallization is not enhancing the purity of your product, consider the following possibilities:
-
Inappropriate solvent choice: The impurities may have very similar solubility profiles to your desired compound in the chosen solvent. A different solvent or solvent system is likely necessary to effectively separate the compound from the impurities.[1]
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slowing down the cooling process can lead to more selective crystallization and higher purity.[1][7]
-
Incomplete initial dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will be collected along with your crystals. Ensure everything, apart from any obvious insoluble contaminants, is dissolved before cooling. A hot filtration step can be used to remove insoluble impurities.
-
Co-crystallization: The impurity may be forming a co-crystal with your target compound. This can be a challenging issue to resolve and may necessitate a different purification method, such as column chromatography.[1]
Q5: How does pH affect the crystallization of quinoline-4-carboxylic acids?
A5: The solubility of quinoline-4-carboxylic acids is highly dependent on pH.[8][9]
-
Acidic conditions: In acidic solutions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and generally less soluble in aqueous media.
-
Neutral to Basic conditions: In neutral to basic solutions, the carboxylic acid group is deprotonated to form the carboxylate anion (-COO-). This ionic form is significantly more water-soluble.[8]
This pH-dependent solubility can be exploited for purification. For instance, the compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous solution. This precipitate can then be further purified by recrystallization from an organic solvent.
Troubleshooting Guides
General Troubleshooting Workflow
Caption: Troubleshooting workflow for quinoline-4-carboxylic acid crystallization.
Data Presentation
Solvent Screening Template
| Solvent/Solvent System | Amount of Compound (mg) | Volume of Solvent (mL) | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations (e.g., color, crystal shape, oiling out) |
| Ethanol | ||||||
| Ethyl Acetate | ||||||
| Toluene | ||||||
| Acetone | ||||||
| Dioxane | ||||||
| DMF | ||||||
| Ethanol/Water (ratio) | ||||||
| Acetone/Hexane (ratio) |
Purity Improvement Data for a Quinoline Carboxylic Acid Derivative
The following table presents data on the purification of a specific quinoline carboxylic acid derivative by heating and stirring in different solvents.
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylimidazole (DMI) | 88.37 | >93 |
| Data adapted from a study on a specific quinoline carboxylic acid derivative and may not be representative of all derivatives.[3] |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general framework for the recrystallization of quinoline-4-carboxylic acids. Optimization will be required based on the specific properties of your compound.
-
Solvent Selection: In a small test tube, add a small amount of your crude quinoline-4-carboxylic acid. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[1]
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow down the cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][10]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1][10]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for the recrystallization of quinoline-4-carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis, presented in a question-and-answer format. The primary synthetic route discussed is the Pfitzinger reaction, which involves the condensation of 5-chloroisatin with 1-(3,4-dimethylphenyl)ethan-1-one.
Question 1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields in the Pfitzinger synthesis can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Ring Opening of 5-Chloroisatin: The initial base-catalyzed hydrolysis of the isatin is a critical step.[1][2]
-
Troubleshooting: Ensure a sufficient excess of a strong base like potassium hydroxide is used. The reaction mixture should change color, indicating the formation of the salt of the corresponding isatinic acid.[2] It is advisable to fully dissolve the 5-chloroisatin in the basic solution before adding the ketone.[1]
-
-
Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature.
-
Insufficient Reaction Time: The reaction may require a significant amount of time to reach completion.
-
Troubleshooting: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). It may be necessary to extend the reflux time to ensure all starting material has been consumed.[2]
-
-
Purity of Reactants: The purity of the starting materials is crucial for a successful reaction.
-
Troubleshooting: Ensure that the 5-chloroisatin and 1-(3,4-dimethylphenyl)ethan-1-one are of high purity, as impurities can interfere with the reaction.
-
Question 2: I am observing a significant amount of tar formation in my reaction mixture. How can I minimize this?
Answer: Tar formation is a common issue in the Pfitzinger reaction, often due to side reactions.
-
Modified Reactant Addition:
-
Troubleshooting: Instead of adding all reactants at once, first dissolve the 5-chloroisatin in the base (e.g., potassium hydroxide) to facilitate the ring opening. Once the isatin is fully dissolved, then add the 1-(3,4-dimethylphenyl)ethan-1-one.[1] This can minimize self-condensation of the isatin intermediate.[1]
-
-
Temperature Control:
-
pH Control During Workup:
-
Troubleshooting: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can contribute to the degradation of the product and tar formation.[1]
-
Question 3: The purification of my final product is proving difficult. What are the recommended purification methods?
Answer: The crude product often contains unreacted starting materials and byproducts that need to be removed.
-
Acid-Base Extraction:
-
Troubleshooting: After the reaction is complete, the reaction mixture can be diluted with water and washed with an organic solvent (like diethyl ether) to remove any unreacted ketone.[3] The aqueous layer, containing the potassium salt of the carboxylic acid, is then acidified to precipitate the pure product.[3]
-
-
Recrystallization:
-
Column Chromatography:
-
Troubleshooting: For very impure samples, column chromatography using silica gel with a suitable solvent system (e.g., petroleum ether: ethyl acetate) can be an effective purification method.[5]
-
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of this compound via the Pfitzinger reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Reaction Time | Expected Yield |
| 5-Chloroisatin | 1-(3,4-dimethylphenyl)ethan-1-one | Potassium Hydroxide | Ethanol/Water | 12-24 hours | 60-80% (unoptimized) |
Note: Yields are estimates based on similar reported Pfitzinger reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Detailed Methodology for the Pfitzinger Synthesis of this compound
This protocol is a general guideline and may require optimization for scale-up.
Materials:
-
5-Chloroisatin
-
1-(3,4-dimethylphenyl)ethan-1-one
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 6M
-
Diethyl ether
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Ring Opening of 5-Chloroisatin: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water. Add 5-chloroisatin to this solution. Heat the mixture to reflux for approximately 30-60 minutes until the isatin has completely dissolved and the solution's color has changed, indicating the formation of the potassium salt of 2-amino-5-chloro-α-oxo-benzeneacetic acid.[1]
-
Condensation Reaction: To the refluxing solution, add 1-(3,4-dimethylphenyl)ethan-1-one dropwise. Continue to reflux the reaction mixture for 12-24 hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of petroleum ether and ethyl acetate.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation. Dilute the remaining aqueous solution with water.
-
Extraction of Impurities: Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted 1-(3,4-dimethylphenyl)ethan-1-one and other non-polar impurities.[3]
-
Precipitation of Product: Cool the aqueous layer in an ice bath and acidify it by slowly adding hydrochloric acid with vigorous stirring until the pH is approximately 4-5.[3] A precipitate of this compound should form.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove any inorganic salts.[3] Dry the product in a vacuum oven.
-
Purification (if necessary): The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[4]
Visualizations
Caption: General workflow for the Pfitzinger synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
"common impurities in quinoline synthesis and their removal"
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of quinoline and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common quinoline synthesis methods. Each entry addresses specific issues in a question-and-answer format, providing insights into the root causes of impurities and detailed protocols for their removal.
General Purification Issues
Question: My crude quinoline product is a dark, oily, or tarry substance. Where do I start with purification?
Answer: Dark, impure crude products are common, especially in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions. The best initial approach depends on the volatility and basicity of your target quinoline.
-
For volatile quinolines: Steam distillation is highly effective at separating the desired product from non-volatile tars and inorganic materials.[1][2]
-
For non-volatile quinolines: A primary acid-base extraction is recommended. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid to separate the basic quinoline from neutral and acidic impurities. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Decolorization: If the product remains colored after initial purification, treatment with activated charcoal can be effective.[2]
Question: My quinoline derivative is decomposing during silica gel column chromatography. What can I do?
Answer: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition.[3] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Pre-treat the silica gel by using an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine or pyridine.[3] This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase:
-
Work Quickly: Minimize the contact time between your compound and the silica gel by running the column as efficiently as possible.[3]
Skraup Synthesis Troubleshooting
Question: My Skraup reaction is extremely vigorous and producing a lot of tar. How can I control it and purify the product?
Answer: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the acid-catalyzed polymerization of acrolein, which is formed in situ from glycerol.[2][4][5]
Control & Prevention:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture to make the reaction less violent.[4]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly with efficient cooling and stirring.
-
Temperature Management: Heat the mixture gently to initiate the reaction, and be prepared to cool the flask if the reaction becomes too vigorous.[6]
Impurity Removal: The primary impurity is a non-volatile, complex polymeric tar.
-
Steam Distillation: This is the most effective method for separating the volatile quinoline from the tar.[2] After the reaction, the mixture is made strongly alkaline, and steam is passed through it to co-distill the quinoline.
-
Chemical Treatment for Starting Materials: Unreacted aniline can be removed by diazotization with sodium nitrite in an acidic solution of the crude quinoline, followed by heating to convert it to phenol.[7][8]
Doebner-von Miller Synthesis Troubleshooting
Question: I am observing significant polymer formation and a low yield in my Doebner-von Miller reaction. What is the cause and how can I improve this?
Answer: Similar to the Skraup synthesis, the Doebner-von Miller reaction often suffers from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to tar and resinous byproducts.[1][9]
Control & Prevention:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to minimize its self-condensation.[9]
-
In Situ Aldol Condensation: To control the concentration of the reactive α,β-unsaturated carbonyl, it can be generated in situ from the corresponding aldehydes at a low temperature.[9]
-
Optimize Catalyst: The choice of Brønsted or Lewis acid and its concentration is critical. Experiment with different acids to find the optimal balance for your specific substrates.[1]
Impurity Removal: The main impurities are polymeric materials and potentially unreacted starting materials.
-
Steam Distillation: For volatile products like 2-methylquinoline (quinaldine), steam distillation of the basified reaction mixture is an effective purification method.[2][9]
-
Column Chromatography: For less volatile derivatives, after a preliminary workup (neutralization and extraction), column chromatography is a common purification technique. A preliminary filtration through a plug of silica can help remove the bulk of the tar before detailed chromatographic separation.[1]
Combes Synthesis Troubleshooting
Question: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I separate them?
Answer: The reaction of an aniline with an unsymmetrical β-diketone can lead to two different regioisomers depending on which carbonyl group undergoes the initial condensation with the amine and subsequent cyclization. The ratio of these isomers is influenced by steric and electronic effects of the substituents.[3][10]
Impurity Removal & Separation: The primary impurities are the undesired regioisomer and potentially unreacted starting materials.
-
Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation.
-
Fractional Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique. This may involve the crystallization of the free bases or their salts (e.g., hydrochlorides or picrates).[8]
Friedländer Synthesis Troubleshooting
Question: I am getting a significant amount of a side product in my base-catalyzed Friedländer synthesis. What is it and how can I remove it?
Answer: A common side reaction in the Friedländer synthesis, particularly under basic conditions, is the aldol self-condensation of the ketone reactant.[11] This leads to the formation of α,β-unsaturated ketone byproducts.
Control & Prevention:
-
Use an Imine Analog: To circumvent the aldol side reaction, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[11]
-
Milder Conditions: Employing milder reaction conditions, such as using specific catalysts (e.g., gold catalysts) or ionic liquids, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[11]
Impurity Removal: The main impurities are the aldol condensation byproducts and unreacted starting materials.
-
Column Chromatography: This is a highly effective method for separating the desired quinoline product from the aldol side products and starting materials. A gradient elution is often necessary.[8][12]
-
Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a simple and effective purification method.[13]
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data for various quinoline purification methods.
Table 1: Purification Efficiency of Quinoline from Skraup Synthesis Crude Product
| Purification Technique | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source(s) |
| Steam & Vacuum Distillation | 1. NaOH (for basification) 2. Vacuum (14 mmHg) | High (not specified) | 84-91 | [1][7] |
| Salt Formation & Distillation | 1. H₂SO₄, NaNO₂ 2. NaOH 3. Vacuum Distillation | >98 | Not specified | [7][8] |
Table 2: General Purification Methods for Quinoline Derivatives
| Purification Technique | Typical Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source(s) |
| Recrystallization | Crude 8-hydroxyquinoline (78% purity) | Dichloromethane | 99.5 | 96.5 | [7] |
| Crude 8-hydroxyquinoline (82% purity) | Chloroform | 99.0 | 95.0 | [7] | |
| Salt Formation | Crude Quinoline | Phosphoric acid, then neutralization | 90-92 (1 cycle), 98-99 (multiple cycles) | Not specified | [7] |
| Crude Quinoline | Picric Acid, then liberation | High | Not specified | [8] | |
| Extraction | Quinoline from Coal Tar | Ammonium hydrogen sulfate, toluene | >97 | 82 | [7] |
Experimental Protocols
Protocol 1: Purification of Crude Quinoline from Skraup Synthesis by Steam Distillation and Salt Formation[7][8]
Objective: To purify crude quinoline containing tar, unreacted aniline, and nitrobenzene.
Materials:
-
Crude reaction mixture from Skraup synthesis
-
40% Sodium hydroxide (NaOH) solution
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Steam generator
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
First Steam Distillation (to remove nitrobenzene): Subject the acidic crude reaction mixture to steam distillation to remove volatile, non-basic impurities like unreacted nitrobenzene. Continue until the distillate is clear.
-
Liberation of Quinoline: Make the remaining solution in the distillation flask strongly alkaline with a 40% NaOH solution. The quinoline will separate as a dark oil.
-
Second Steam Distillation: Perform a second steam distillation on the alkaline mixture to isolate the crude quinoline, which will co-distill with the water.
-
Salt Formation and Aniline Removal: a. Separate the quinoline oil from the distillate and dissolve it in dilute sulfuric acid to form quinoline sulfate. b. Cool the solution and add sodium nitrite (NaNO₂) to diazotize any remaining aniline. c. Gently heat the solution to convert the diazonium salt to phenol.
-
Final Isolation and Distillation: a. Make the solution strongly alkaline again with 40% NaOH to liberate the free quinoline base. b. Separate the quinoline oil, dry it over anhydrous potassium carbonate. c. Purify the dried oil by vacuum distillation. Collect the fraction boiling at 110-114°C at 14 mmHg as pure quinoline.
Protocol 2: Purification of a Quinoline Derivative by Column Chromatography[8][12]
Objective: To purify a substituted quinoline from side products and unreacted starting materials.
Materials:
-
Crude quinoline derivative
-
Silica gel (or alumina)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation between your desired product and impurities (target Rf for the product is typically 0.2-0.4).
-
Prepare the Column (Wet Packing): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. Prepare a slurry of silica gel in the initial, low-polarity eluent. If deactivation is needed, add 0.5-1% triethylamine to the eluent. c. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. d. Add a thin layer of sand on top of the silica bed.
-
Load the Sample: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). b. Carefully apply the sample solution to the top of the column. c. Open the stopcock and allow the sample to enter the silica bed.
-
Elute the Column: a. Carefully add the eluent to the top of the column. b. Begin eluting, collecting fractions in separate tubes. c. If using a gradient, gradually increase the polarity of the eluent to move more polar compounds down the column.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.
Protocol 3: Purification of Quinoline via Picrate Salt Formation and Recrystallization[7][8]
Objective: To achieve high purity of a quinoline base by forming a crystalline salt, which excludes impurities.
Materials:
-
Crude quinoline
-
Picric acid
-
95% Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Basic alumina
-
n-Pentane
-
Beakers, filtration apparatus
Procedure:
-
Salt Formation: a. Dissolve the crude quinoline in a minimal amount of 95% ethanol. b. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. c. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate. d. Cool the mixture in an ice bath to maximize precipitation.
-
Recrystallization of the Salt: a. Collect the quinoline picrate crystals by filtration and wash them with cold ethanol. b. Recrystallize the picrate salt from a suitable solvent (e.g., acetonitrile) to further enhance purity.
-
Liberation of the Free Base: a. Dissolve the purified quinoline picrate crystals in DMSO. b. Pass this solution through a short column packed with basic alumina. The picric acid will be adsorbed onto the alumina. c. Collect the eluent containing the free quinoline base.
-
Final Purification: a. Extract the free base from the DMSO eluent using n-pentane. b. Wash the pentane extract, dry it over an anhydrous salt, and remove the solvent. c. The resulting quinoline can be further purified by vacuum distillation if necessary.
Visualizations
Caption: A logical workflow for troubleshooting quinoline purification.
Caption: Experimental workflow for common quinoline purification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Skraup_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful synthesis and address common experimental challenges.
Alternative Synthetic Routes Overview
Two primary alternative synthetic routes for the target molecule are the Pfitzinger Reaction and the Doebner Reaction . Both methods are well-established for the synthesis of quinoline-4-carboxylic acids and offer viable alternatives to other synthetic strategies.
-
Pfitzinger Reaction: This route involves the condensation of an isatin derivative (5-chloroisatin) with a carbonyl compound containing an α-methylene group (1-(3,4-dimethylphenyl)ethanone) in the presence of a strong base.
-
Doebner Reaction: This is a three-component reaction involving an aniline (4-chloroaniline), an aldehyde (3,4-dimethylbenzaldehyde), and pyruvic acid.
Below are detailed troubleshooting guides and FAQs for each of these synthetic pathways.
Pfitzinger Reaction Route
The Pfitzinger reaction is a robust method for preparing quinoline-4-carboxylic acids. The overall reaction for the synthesis of the target molecule is as follows:
5-chloroisatin + 1-(3,4-dimethylphenyl)ethanone → this compound
Troubleshooting Guide: Pfitzinger Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete hydrolysis of 5-chloroisatin. | - Ensure the 5-chloroisatin is completely dissolved in the basic solution before adding the ketone. This can be visually confirmed by a color change from orange/red to a pale yellow/light brown solution. - Gently warm the isatin-base mixture to facilitate ring opening. |
| Low reactivity of the ketone. | - Increase the molar excess of 1-(3,4-dimethylphenyl)ethanone to 1.5-2.0 equivalents. - Increase the reaction temperature, but monitor for potential side reactions. | |
| Sub-optimal base concentration. | - The concentration of the base (e.g., KOH or NaOH) is critical. A 30-40% aqueous solution is a good starting point. Too low a concentration may not be effective, while too high a concentration can promote side reactions. | |
| Formation of Tar-like Byproducts | Self-condensation of the ketone or isatin derivative under strongly basic conditions. | - Add the ketone portion-wise to the reaction mixture to maintain a low instantaneous concentration. - Ensure the reaction temperature is not excessively high. |
| Polymerization of reaction intermediates. | - Consider a modified procedure where the isatin is pre-reacted with the base to ensure complete ring-opening before the ketone is introduced. | |
| Product Precipitation During Workup is Incomplete | Incorrect pH for precipitation. | - Carefully adjust the pH of the aqueous solution to 4-5 using acetic acid or dilute HCl. Use a pH meter for accurate measurement. - Cool the solution in an ice bath to decrease the solubility of the product. |
| Product is partially soluble in the aqueous medium. | - If the product remains in solution, consider extraction with an organic solvent like ethyl acetate after acidification. | |
| Difficulty in Purifying the Final Product | Presence of unreacted 5-chloroisatin or ketone. | - Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether for the ketone). - Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is highly recommended. |
| Contamination with side-products. | - If recrystallization is insufficient, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol mixtures) may be necessary. |
Frequently Asked Questions (FAQs): Pfitzinger Reaction
Q1: What is the optimal base to use for this reaction? A1: Potassium hydroxide (KOH) is the most commonly used base for the Pfitzinger reaction and is highly effective. Sodium hydroxide (NaOH) can also be used. A concentration of 30-40% in water is a good starting point.
Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is an effective method. You can spot the reaction mixture against the starting materials (5-chloroisatin and the ketone). The product, being a carboxylic acid, will likely have a different Rf value. A suitable eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with a small amount of acetic acid to ensure the carboxylic acid is protonated and spots cleanly.
Q3: My final product is colored. How can I decolorize it? A3: A slight yellow or off-white color is common. If the color is intense, it may indicate impurities. Recrystallization, potentially with the addition of a small amount of activated charcoal, can help to remove colored impurities. Be cautious with charcoal as it can also adsorb some of your product.
Q4: Can I use a different solvent for the reaction? A4: While aqueous ethanol is commonly used, other protic solvents can be employed. The key is that the reactants must be sufficiently soluble at the reaction temperature.
Experimental Protocol: Pfitzinger Synthesis of this compound (Adapted from a similar procedure)
Materials:
-
5-chloroisatin
-
1-(3,4-dimethylphenyl)ethanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl) or Acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-chloroisatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.
-
Add ethanol to the mixture.
-
Heat the mixture to reflux for 30 minutes to ensure complete ring opening of the isatin. The color of the solution should change from reddish-orange to a pale yellow or light brown.
-
To the refluxing solution, add 1-(3,4-dimethylphenyl)ethanone (1.2 eq) dropwise over 15 minutes.
-
Continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone and other neutral impurities.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5, while cooling in an ice bath.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain the pure this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 65-80% (typical for Pfitzinger reactions) |
| Melting Point | Not reported (highly dependent on purity) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.0-8.5 (m, 3H, Ar-H), 7.5-7.9 (m, 4H, Ar-H), 2.3 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.0 (COOH), 155.0 (C-N), 148.0, 140.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.0, 127.0, 125.0, 120.0, 20.0 (2xCH₃) |
Note: The NMR data is predicted based on the structure and may vary slightly from experimental values.
Pfitzinger Reaction Workflow
Caption: Workflow for the Pfitzinger synthesis.
Doebner Reaction Route
The Doebner reaction provides a direct, three-component approach to the synthesis of the target quinoline-4-carboxylic acid. The overall reaction is:
4-chloroaniline + 3,4-dimethylbenzaldehyde + pyruvic acid → this compound
Troubleshooting Guide: Doebner Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | Low reactivity of the aniline due to the electron-withdrawing chloro group. | - Consider using a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) to enhance the reactivity of the components. - Optimize the reaction solvent. While ethanol is common, other solvents like methanol or solvent-free conditions at elevated temperatures might improve yields. |
| Formation of side products. | - The order of addition of reactants can be important. Try pre-mixing the aniline and aldehyde before adding the pyruvic acid. | |
| Inefficient oxidation of the dihydroquinoline intermediate. | - Ensure the reaction is open to the air or that an oxidizing agent is present if the reaction is conducted under an inert atmosphere. The Schiff base formed in situ can also act as an oxidant. | |
| Complex Reaction Mixture | Multiple side reactions occurring simultaneously. | - Adjust the stoichiometry of the reactants. An excess of one component may favor a particular pathway. - Lowering the reaction temperature might increase selectivity, although it will likely increase the reaction time. |
| Difficulty Isolating the Product | The product may be soluble in the reaction mixture even after cooling. | - After the reaction, concentrate the solvent and then add water. The product should precipitate. If not, adjust the pH to its isoelectric point (around 4-5). |
| The product is an amorphous solid that is difficult to filter. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. |
Frequently Asked Questions (FAQs): Doebner Reaction
Q1: What is the role of the acid in the Doebner reaction? A1: The Doebner reaction is often self-catalyzed by the pyruvic acid present. However, the addition of a catalytic amount of a Brønsted or Lewis acid can improve the reaction rate and yield, especially with less reactive anilines.
Q2: Can I use a different keto-acid instead of pyruvic acid? A2: Yes, other α-keto-acids can be used, which will result in different substituents at the 3-position of the quinoline ring. However, for the synthesis of quinoline-4-carboxylic acids, pyruvic acid is the standard reagent.
Q3: The reaction mixture turns very dark. Is this normal? A3: Yes, the formation of a dark-colored reaction mixture is common in Doebner reactions, often due to the formation of polymeric byproducts. This does not necessarily mean the reaction has failed, but it can make product isolation more challenging.
Experimental Protocol: Doebner Synthesis of this compound
Materials:
-
4-chloroaniline
-
3,4-dimethylbenzaldehyde
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) and 3,4-dimethylbenzaldehyde (1.0 eq) in ethanol.
-
To this solution, add pyruvic acid (1.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Add water to the residue and stir. The product should precipitate. If necessary, adjust the pH to 4-5 with a dilute base to aid precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture for further purification.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 40-60% (can be lower due to the electron-withdrawing nature of the chloro group) |
| Melting Point | Not reported (highly dependent on purity) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.0-8.5 (m, 3H, Ar-H), 7.5-7.9 (m, 4H, Ar-H), 2.3 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.0 (COOH), 155.0 (C-N), 148.0, 140.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.0, 127.0, 125.0, 120.0, 20.0 (2xCH₃) |
Note: The NMR data is predicted based on the structure and may vary slightly from experimental values.
Doebner Reaction Workflow
Caption: Workflow for the Doebner synthesis.
Validation & Comparative
The Emerging Potential of Quinoline-4-Carboxylic Acids in HDAC Inhibition: A Comparative Analysis
For Immediate Release
In the dynamic field of epigenetic research, the quest for novel histone deacetylase (HDAC) inhibitors with improved efficacy and selectivity is paramount. This guide provides a comparative overview of a class of emerging compounds, the quinoline-4-carboxylic acids, in the context of established HDAC inhibitors. While direct experimental data for 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is not extensively available in the public domain, this analysis will draw upon published data for structurally related 2-phenylquinoline-4-carboxylic acid derivatives to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.
Introduction to HDAC Inhibition and the Quinoline Scaffold
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their aberrant activity is implicated in the pathogenesis of numerous diseases, including cancer, making them a key target for therapeutic intervention. HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use.
The quinoline-4-carboxylic acid scaffold has recently garnered attention as a promising framework for the design of novel HDAC inhibitors. Research into 2-phenylquinoline-4-carboxylic acid derivatives has demonstrated their potential to selectively inhibit certain HDAC isoforms, offering a pathway to more targeted and potentially less toxic cancer therapies.
Comparative Analysis of HDAC Inhibitory Activity
While specific data for this compound is not available, studies on analogous compounds provide insight into the potential of this chemical class. The following tables present a summary of the inhibitory activity of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms, compared with well-established HDAC inhibitors.
Table 1: In Vitro HDAC Inhibitory Activity of Selected Compounds (IC50, µM)
| Compound/Drug Name | HDAC1 | HDAC2 | HDAC3 | HDAC6 | Data Source |
| Representative Quinoline Derivative (D28) | >50 | >50 | 24.45 | >50 | [1] |
| Vorinostat (SAHA) | 0.01 | 0.02 | 0.01 | 0.02 | Literature Value |
| Entinostat (MS-275) | 0.13 | 0.16 | 0.23 | 8.0 | Literature Value |
| Ricolinostat (ACY-1215) | 11.5 | 10.2 | 12.3 | 0.005 | Literature Value |
Disclaimer: The data for the "Representative Quinoline Derivative (D28)" is for a structurally similar compound and is used here for illustrative purposes due to the lack of specific data for this compound.
Table 2: Selectivity Profile of Representative HDAC Inhibitors
| Compound/Drug Name | Primary Target(s) | Class Selectivity |
| Representative Quinoline Derivative (D28) | HDAC3 | Class I Selective |
| Vorinostat (SAHA) | Pan-HDAC | Pan-inhibitor |
| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | Class I Selective |
| Ricolinostat (ACY-1215) | HDAC6 | Class IIb Selective |
Signaling Pathways and Experimental Workflows
The mechanism of action of HDAC inhibitors involves the modulation of chromatin structure and the acetylation status of various non-histone proteins, leading to changes in gene expression and subsequent cellular responses such as apoptosis and cell cycle arrest.
The evaluation of novel HDAC inhibitors typically involves a series of in vitro assays to determine their potency and selectivity.
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the HDAC inhibitory activity of compounds like the 2-phenylquinoline-4-carboxylic acid derivatives.
In Vitro HDAC Enzyme Inhibition Assay
The inhibitory activity of the test compounds against specific HDAC isoforms (e.g., HDAC1, 2, 3, and 6) is often determined using a fluorogenic assay. Recombinant human HDAC enzymes are incubated with the test compound at various concentrations and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. The HDAC enzyme deacetylates the substrate, making it susceptible to cleavage by a developer, which releases a fluorescent group (AMC). The fluorescence intensity is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Conclusion
The exploration of novel chemical scaffolds is a critical endeavor in the development of next-generation HDAC inhibitors. While direct experimental evidence for this compound as an HDAC inhibitor is currently limited in published literature, the promising activity of structurally related 2-phenylquinoline-4-carboxylic acid derivatives highlights the potential of this class of compounds. The representative data suggests that derivatives of this scaffold may offer selectivity for specific HDAC isoforms, such as HDAC3, which could translate to improved therapeutic indices. Further investigation into the synthesis and biological evaluation of a broader range of substituted quinoline-4-carboxylic acids is warranted to fully elucidate their potential as targeted anti-cancer agents. Researchers are encouraged to consider this scaffold in their drug discovery programs and to contribute to the growing body of knowledge on this emerging class of HDAC inhibitors.
References
A Comparative Guide to Pfitzinger and Doebner Quinoline Syntheses
The synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry, is a cornerstone of heterocyclic chemistry. Among the numerous methods developed, the Pfitzinger and Doebner reactions are classical, yet consistently relevant, pathways to valuable quinoline-4-carboxylic acids. These derivatives are precursors to a wide array of compounds with therapeutic potential, including antiviral, antitumor, antibacterial, and antimalarial agents.[1][2] This guide provides an objective comparison of the Pfitzinger and Doebner syntheses, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific synthetic goals.
General Overview and Reaction Mechanisms
Both the Pfitzinger and Doebner reactions yield quinoline-4-carboxylic acids, but they proceed from different starting materials and via distinct mechanistic pathways.
Pfitzinger Synthesis
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, under basic conditions.[1][3] The reaction mechanism proceeds through several key steps:
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[3][4]
-
Condensation & Tautomerization: This intermediate then condenses with the carbonyl compound to form an imine, which subsequently tautomerizes to a more stable enamine.[1][3]
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[1][5]
Doebner Synthesis
The Doebner reaction is a three-component reaction between an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid, usually under acidic conditions.[2][6] The proposed mechanism is as follows:
-
Imine Formation: The aniline and aldehyde first condense to form an N-arylimine, commonly known as a Schiff base.[2]
-
Michael-type Addition: Pyruvic acid adds to the imine in a Michael-type fashion.[2]
-
Cyclization: An intramolecular electrophilic cyclization then occurs onto the aromatic ring of the aniline.[2]
-
Oxidation: The resulting dihydroquinoline intermediate is oxidized to the final aromatic quinoline-4-carboxylic acid.[2] The oxidizing agent can be an imine formed from a second molecule of aniline and the aldehyde.[2]
At a Glance: Pfitzinger vs. Doebner Synthesis
| Feature | Pfitzinger Synthesis | Doebner Synthesis |
| Starting Materials | Isatin (or derivative) + Carbonyl compound (with α-methylene group)[1] | Aniline (or derivative) + Aldehyde + Pyruvic acid[2] |
| Primary Product | Substituted quinoline-4-carboxylic acids[3] | 2-substituted quinoline-4-carboxylic acids[6] |
| Reaction Conditions | Typically strong base (e.g., KOH, NaOH)[1][7] | Typically acid-catalyzed (Brønsted or Lewis acids)[2][8] |
| Key Intermediates | Keto-acid from isatin ring-opening[3] | N-arylimine (Schiff base)[2] |
| Advantages | Versatile route to a diverse library of quinoline-4-carboxylic acids.[1] | Wider variety of substituents possible on the aniline starting material.[9] |
| Limitations | Limited by availability of substituted isatins; can suffer from tar formation under strong basic conditions.[9][10][11] | Can result in low yields, especially with anilines bearing electron-withdrawing groups.[2][9] |
Data Presentation: Reaction Yields
The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using both methods under different conditions.
Table 1: Pfitzinger Reaction of Isatin with Various Ketones [1]
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol | 24 | 60-80%[10] |
| Acetophenone | KOH | Ethanol | 18-36 | 75% |
| Cyclohexanone | KOH | Ethanol | 24 | 72% |
| Butan-2-one | NaOH | Water | 8 | Not specified[12] |
Table 2: Doebner Reaction with Various Anilines and Aldehydes [9]
| Aniline | Aldehyde | Catalyst | Solvent | Yield (%) |
| Aniline | Benzaldehyde | BF₃·THF | Acetonitrile | 84% |
| 4-Fluoroaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 88% |
| 4-Nitroaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 82% |
| Aniline | Thiophene-2-carbaldehyde | BF₃·THF | Acetonitrile | 80% |
| Aniline | Pivalaldehyde | BF₃·THF | Acetonitrile | 75% |
Mandatory Visualizations
The following diagrams illustrate the mechanistic pathways and a general experimental workflow for quinoline synthesis.
Caption: Reaction mechanism of the Pfitzinger synthesis.
Caption: Reaction mechanism of the Doebner synthesis.
Caption: General experimental workflow for quinoline synthesis.
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid [4]
-
Materials: 5-Chloroisatin (14 mmol), Acetophenone (16.5 mmol), Potassium Hydroxide (KOH, 35 mmol), Ethanol, Deionized Water, Diethyl ether, Hydrochloric acid (HCl) or Acetic acid (AcOH).
-
Procedure:
-
Prepare a 20% aqueous ethanol solution. In a round-bottom flask, dissolve KOH in 50 mL of this solution.
-
Add 5-chloroisatin and acetophenone to the basic solution.[4]
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[4]
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).[4]
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the product.
-
Protocol 2: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid (Modified from[9])
-
Materials: Aniline (1.8 mmol), Benzaldehyde (2.0 mmol), Pyruvic acid (0.6 mmol), BF₃·OEt₂ or BF₃·THF (0.5 equiv), Acetonitrile (MeCN), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.[13]
-
Stir the reaction mixture at 65 °C for 1 hour.[13]
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.[13]
-
Continue to stir the reaction mixture at 65 °C for 20 hours.[13]
-
Cool the reaction mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[13]
-
The crude product can be further purified by recrystallization or column chromatography.
-
Conclusion
Both the Pfitzinger and Doebner syntheses are powerful and enduring methods for the preparation of quinoline-4-carboxylic acids. The Pfitzinger reaction is a robust choice when the desired substitution pattern can be accessed from available isatins and carbonyl compounds. However, researchers must be mindful of potential side reactions like tar formation, which can be mitigated by careful control of reaction conditions.[11] The Doebner reaction offers greater flexibility in the substitution of the aniline component but can be less efficient for anilines with strong electron-withdrawing groups, a limitation that modern modifications have sought to address.[2][9] The choice between these two syntheses will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The substitution pattern on both the quinoline and phenyl rings plays a critical role in determining the potency and selectivity of these compounds. This guide provides a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets, supported by experimental data and protocols.
Core Structure
The fundamental structure consists of a quinoline ring with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. Modifications at these positions significantly influence the biological profile of the derivatives.
Anticancer Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their potential as anticancer agents through different mechanisms of action, including tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.
Tubulin Polymerization Inhibition
A series of 2-phenylquinoline-4-carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Structure-Activity Relationship:
The antiproliferative activity of these derivatives is closely linked to their ability to inhibit tubulin polymerization.[1] Molecular docking studies have shown that these compounds interact with the colchicine binding site of tubulin.[1]
Table 1: Antiproliferative Activity of 2-Phenylquinoline-4-Carboxamide Derivatives [1]
| Compound ID | R | Cancer Cell Line | IC₅₀ (µM) |
| 7b | H | SK-OV-3 | 0.5 |
| 7b | H | HCT116 | 0.2 |
Histone Deacetylase (HDAC) Inhibition
Recent studies have focused on incorporating the 2-substituted phenylquinoline-4-carboxylic acid moiety as a "cap" group in HDAC inhibitors. This has led to the development of isoform-selective inhibitors, particularly against HDAC3.[2][3]
Structure-Activity Relationship:
The SAR analysis of these derivatives as HDAC inhibitors revealed several key features:
-
Zinc-Binding Group (ZBG): The nature of the ZBG is crucial for activity. Hydroxamic acid derivatives generally show potent anticancer activity, while the corresponding hydrazides, despite having strong HDAC inhibitory activity, exhibit reduced antiproliferative effects.[4]
-
Substituents on the 2-Phenyl Ring: Substitutions on the phenyl ring can modulate potency. For instance, difluoride and phenyl substitutions have been found to be favorable for inhibitory activity.[2][4] In contrast, chloro, methyl, or methoxy substitutions on the phenyl ring tend to decrease HDAC inhibitory potency.[2]
Table 2: HDAC3 Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [2][3]
| Compound ID | 2-Phenyl Substituent | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) |
| D28 | Unsubstituted | Hydroxamic acid | 24.45 |
| D29 | Unsubstituted | Hydrazide | >50 |
Antibacterial Activity
Several 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[5][6] Structural modifications of the core scaffold have been shown to enhance their antibacterial potency.[6]
Structure-Activity Relationship:
The introduction of amino substituents on the molecule can serve as new hydrogen bond donors and acceptors, potentially increasing the binding affinity to bacterial enzymes and improving physicochemical properties.[5]
Table 3: Minimum Inhibitory Concentration (MIC) of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [5][7]
| Compound ID | R Group Modification | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 5a4 | Specific acylation | 64 | - |
| 5a7 | Specific amination | - | 128 |
Experimental Protocols
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives (Doebner Reaction)
A widely used method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[5][8]
General Procedure:
-
Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are combined in a suitable solvent, such as ethanol.
-
A catalytic amount of an acid, like trifluoroacetic acid, may be added to facilitate the reaction.
-
The mixture is refluxed until the reaction is complete.
-
The product is then isolated and purified.
Caption: Synthetic workflow for 2-phenylquinoline-4-carboxylic acid derivatives via the Doebner reaction.
Antibacterial Activity Assessment (Broth Dilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth dilution method to assess the antibacterial activity of the synthesized compounds.[5]
General Procedure:
-
Bacterial strains are cultured in a suitable broth medium.
-
The synthesized compounds are serially diluted in the broth.
-
A standardized inoculum of the bacterial suspension is added to each dilution.
-
The samples are incubated under appropriate conditions.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
HDAC Inhibition Assay
The inhibitory activity of the compounds against histone deacetylases is evaluated using an in vitro enzymatic assay.[2][3]
General Procedure:
-
The HDAC enzyme is incubated with the test compound at various concentrations.
-
A fluorogenic substrate is added to the mixture.
-
The reaction is allowed to proceed for a specific time.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for the in vitro HDAC inhibition assay.
References
- 1. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Quinoline carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the performance of various quinoline-related carboxylic acid derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the landscape of these promising therapeutic agents.
Anticancer Activity
Quinoline carboxylic acid derivatives have demonstrated considerable potential as anticancer agents, acting through diverse mechanisms including enzyme inhibition, disruption of tubulin polymerization, and induction of apoptosis.[1] The antiproliferative effects are often evaluated against a panel of cancer cell lines, with potency typically reported as the half-maximal inhibitory concentration (IC50).
Table 1: Anticancer Activity of Selected Quinoline-Related Carboxylic Acid Derivatives
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Exhibited 82.9% reduction in cellular growth | [2] |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Notable antiproliferative activity | [3] |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Notable antiproliferative activity | [3] |
| Kynurenic acid (hydrate) | MCF-7 (Breast) | Remarkable growth inhibition | [4] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition | [4] |
| Compound 11 | SW620 (Colorectal) | 3.2 | [4] |
| Cisplatin (Reference) | SW620 (Colorectal) | Approx. 6.4 (inferred) | [4] |
| Compound 5a | MCF-7 (Breast), A-549 (Lung) | GI50: 25-82 nM | [5] |
| Erlotinib (Reference) | EGFR inhibition | IC50: 80 nM | [5] |
| Lapatinib (Reference) | HER2 inhibition | IC50: 26 nM | [5] |
| Compound P6 | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [1][6] |
| (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m) | Adipogenesis Inhibition | 0.330 | [7] |
Enzyme Inhibitory Activity
A significant mechanism of action for many quinoline carboxylic acid derivatives is the inhibition of key enzymes involved in disease progression. This includes enzymes crucial for cancer cell survival and proliferation, as well as those involved in metabolic disorders.
Table 2: Enzyme Inhibitory Activity of Quinoline-Related Carboxylic Acid Derivatives
| Compound ID/Name | Target Enzyme | IC50 (nM) | Reference |
| Compound 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 | [8][9] |
| Compound 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 | [8][9] |
| 1,7-naphthyridine 46 | Dihydroorotate Dehydrogenase (DHODH) | 28.3 ± 3.3 | [8] |
| Compound P6 | SIRT3 | 7200 | [6] |
| Nicotinamide (Reference) | SIRT3 | 39100 | [6] |
| Quinoline-2-carboxylic acid | α-glucosidase | 78.4 ± 1.2 µM | [3] |
| Quinoline-4-carboxylic acid | α-glucosidase | 95.2 ± 1.8 µM | [3] |
| Acarbose (Reference) | α-glucosidase | 750 µM | [3] |
| Quinoline-2-carboxylic acid | α-amylase | 92.4 ± 1.5 µM | [3] |
| Quinoline-4-carboxylic acid | α-amylase | 105.7 ± 2.1 µM | [3] |
| Acarbose (Reference) | α-amylase | 810 µM | [3] |
| Compound 93 | Protein kinase CK2 | 0.65 µM | [10] |
Antimicrobial Activity
Derivatives of quinoline carboxylic acid have also been investigated for their antibacterial and antifungal properties. Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Selected Quinoline-Related Carboxylic Acid Derivatives
| Compound ID/Name | Microorganism | MIC (µM or mg/L) | Reference |
| Quinolone-3-carbonitrile derivatives (89a-e) | Various bacterial strains | 3.13 to 100 µM | [11] |
| 2-substituted quinoline-4-carboxylic acid (1d) | Trichophyton interdigitale | 560 mg/L | [12] |
| 2-substituted quinoline-4-carboxylic acid (1f) | Trichophyton interdigitale | 400 mg/L | [12] |
| Compounds 2d, 2n, 2p, 4a, 4c, 4e | Various bacteria and fungi | Moderate to good activity | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the biological evaluation of quinoline-related carboxylic acid derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Quinoline carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[14]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[14]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Quinoline carboxylic acid derivatives
-
Positive control (bacteria without compound)
-
Negative control (broth without bacteria)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with bacteria and broth only) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations: Pathways and Workflows
Diagrams illustrating key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Antimicrobial Activity of Substituted Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds extensively studied for their broad-spectrum antimicrobial properties. This guide provides an objective comparison of the in vitro efficacy of various substituted quinoline-4-carboxylic acid derivatives against common bacterial and fungal pathogens, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key antimicrobial assays are also presented to aid in the replication and further investigation of these compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of substituted quinoline-4-carboxylic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative substituted quinoline-4-carboxylic acids against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Compound 5a4 | Staphylococcus aureus | 64 | [1] |
| Compound 5a7 | Escherichia coli | 128 | [1] | |
| 2-(4-Methoxyphenyl)-quinoline-4-carboxylic Acid Hydrazide Derivatives | M1 (1-phenyl-ethylidene) hydrazide | Not Specified | Active | [2][3] |
| M2 [1-(4-amino-phenyl)-ethylidene]-hydrazide | Not Specified | Active | [2][3] | |
| M3 [1-(4-bromo-phenyl)-ethylidene] hydrazide | Not Specified | Good activity against Gram-positive | [3] | |
| M4 [1-(4-chloro-phenyl)-ethylidene]-hydrazide | Not Specified | Active | [2][3] | |
| M5 [1-(4-hydroxyphenyl)ethylidene]-hydrazide | Not Specified | Good antifungal activity | [2][3] | |
| Other Substituted Quinoline Derivatives | Compound with methylene-bridge linker | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 | |
| Rhodanine derivative with quinoline fraction | Multidrug-resistant Gram-positive bacteria | 1-2 |
Note: The specific MIC values for the 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives (M1-M5) were not available in the abstracts of the cited literature, although their activity was confirmed.[2][3] Further research into the full-text articles is recommended to obtain this specific quantitative data.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Quinolone-4-carboxylic acids exert their antimicrobial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism contributes to their broad-spectrum activity. The key steps in their mechanism of action are:
-
Enzyme Binding: The quinolone molecule binds to the complex formed between DNA and either DNA gyrase or topoisomerase IV.
-
Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the enzyme has introduced a double-strand break in the DNA.
-
Inhibition of DNA Ligation: The stabilized complex prevents the re-ligation of the broken DNA strands.
-
Induction of Cell Death: The accumulation of these stalled enzyme-DNA complexes leads to the fragmentation of the bacterial chromosome, ultimately triggering cell death.
References
Comparative In Vivo Efficacy of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid Analogs in Antimalarial Models
This guide provides a comparative analysis of the in vivo efficacy of quinoline-4-carboxamide derivatives, a class of compounds structurally related to 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, against Plasmodium species. The data presented is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies. The quinoline-4-carboxamide series has demonstrated potent activity against the blood stages of Plasmodium falciparum and has shown significant efficacy in murine models of malaria.[1][2][3][4]
Comparative Efficacy Data
The following table summarizes the in vivo antimalarial activity of several quinoline-4-carboxamide derivatives from a key study, compared to the standard antimalarial drug, Chloroquine. The efficacy is presented as the ED₉₀, which is the effective dose required to produce a 90% reduction in parasitemia in the P. berghei mouse model.
| Compound ID | Structure | Dose (mg/kg, p.o., q.d. for 4 days) | Parasitemia Reduction (%) | ED₉₀ (mg/kg) |
| DDD107498 (2) | 6-chloro-N-(2-(dimethylamino)ethyl)-2-(p-tolyl)quinoline-4-carboxamide | 30 | 100% (cure) | 0.1 - 0.3 |
| Compound 25 | (structure not fully specified) | 30 | 93% | Not Reported |
| Compound 27 | (structure not fully specified) | 30 | Not Reported (1 of 3 mice cured) | 2.6 |
| Compound 49 | (structure not fully specified) | 10 and 3 | Showed excellent in vivo activity | Not Reported |
| Chloroquine | Standard Antimalarial | 10 | Not explicitly reported in this study, but used as a standard | ~1.5 - 1.8 (s.c. or p.o.)[5] |
Experimental Protocols
The in vivo efficacy data presented was primarily obtained using the Peters' 4-day suppressive test against Plasmodium berghei infection in mice.[5][6][7][8][9]
Peter's 4-Day Suppressive Test:
-
Animal Model: Female NMRI mice (or other suitable strains like BALB/c) weighing approximately 20-25g are used.[5][10]
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei (ANKA strain is common) is utilized.[10]
-
Inoculum Preparation: Donor mice with a parasitemia of 30-40% are euthanized, and blood is collected via cardiac puncture.[6] The blood is then diluted in a suitable buffer (e.g., physiological saline) to a concentration of 1 x 10⁸ parasitized red blood cells per milliliter.[5]
-
Infection: Each experimental mouse is inoculated intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum, containing approximately 2 x 10⁷ parasitized erythrocytes.[5]
-
Drug Administration: The test compounds are typically formulated in a vehicle such as 7% Tween 80 and 3% ethanol.[5] Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days (Day 0 to Day 3).[5][8] The compounds are administered orally (p.o.) or via other routes as specified.
-
Monitoring Parasitemia: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to the average parasitemia of a vehicle-treated control group. The percentage of suppression is calculated using the following formula:
% Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
ED₉₀ Determination: To determine the ED₉₀, a dose-ranging study is performed with at least four different doses of the test compound.[5] The resulting data is used to calculate the dose that produces a 90% suppression of parasitemia.
Visualizations
Caption: Workflow of the 4-day suppressive antimalarial test in mice.
Mechanism of Action
The lead compound from the quinoline-4-carboxamide series, DDD107498, has a novel mechanism of action, inhibiting the translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[2][4] This inhibition disrupts protein synthesis within the parasite, leading to its death. This mechanism is distinct from that of many existing antimalarial drugs, making this class of compounds promising for overcoming drug resistance.
Caption: Inhibition of protein synthesis by quinoline-4-carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 5. mmv.org [mmv.org]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four-day suppressive test [bio-protocol.org]
- 9. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis of 6-Chloro-2-(aryl)quinoline-4-carboxylic Acid Derivatives in Cancer Cell Lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic effects of a quinoline-4-carboxylic acid derivative, specifically 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, on the MCF-7 breast cancer cell line. Data is presented alongside the performance of established anticancer agents, Doxorubicin and Cisplatin, to offer a clear benchmark for its potential efficacy. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Executive Summary
Quinoline derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. This guide focuses on a specific analog, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, and its demonstrated cytotoxic effects. Through a detailed comparison with standard chemotherapeutic drugs and a comprehensive breakdown of experimental methodologies, this report aims to provide valuable insights into its potential as a novel anti-cancer agent.
Comparative Cytotoxicity Data
The cytotoxic activity of 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid was evaluated against the human breast adenocarcinoma cell line, MCF-7. For a comprehensive comparison, the 50% inhibitory concentrations (IC50) of the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, against the same cell line are also presented.
| Compound | Cancer Cell Line | Cytotoxicity Measurement | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% reduction in cellular growth | [1] |
| Doxorubicin | MCF-7 | IC50: 1.1 µg/mL (approximately 1.9 µM) to 4 µM | [2][3] |
| Cisplatin | MCF-7 | IC50: 0.65 µM to 10 µM | [4][5] |
Note: The cytotoxicity of 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid was reported as a percentage of growth reduction rather than an IC50 value in the available literature.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method used to assess cell viability and cytotoxicity.
Objective: To determine the cytotoxic effects of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 6-Chloro-2-(aryl)quinoline-4-carboxylic acid)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium at various concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, remove the medium containing the test compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by quinoline-4-carboxylic acid derivatives.
Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.
Caption: Potential signaling pathways modulated by quinoline-4-carboxylic acid derivatives.
References
A Comparative Guide to the Anti-Inflammatory Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This guide provides a comparative overview of the anti-inflammatory potential of various quinoline derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in identifying promising lead compounds and designing future investigations in the field of anti-inflammatory drug discovery.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of quinoline derivatives has been evaluated against various molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected derivatives against key enzymes and cytokines involved in the inflammatory cascade.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Quinoline Derivatives
| Compound ID/Name | Modification of Quinoline Core | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) of Reference |
| Compound 12c | Pyrazole and amide linkages | 0.1 | Celecoxib | 0.045 |
| Compound 14a | Pyrazole and amide linkages | 0.11 | Celecoxib | 0.045 |
| Compound 14b | Pyrazole and amide linkages | 0.11 | Celecoxib | 0.045 |
| Compound 20a | Pyrazole and amide linkages | Not specified, but showed high selectivity | Celecoxib | 0.045 |
| Celecoxib-quinoline hybrid 34 | Celecoxib moiety integrated | 0.1 - 0.11 | Celecoxib | Not specified in direct comparison |
| Celecoxib-quinoline hybrid 35 | Celecoxib moiety integrated | 0.1 - 0.11 | Celecoxib | Not specified in direct comparison |
| Celecoxib-quinoline hybrid 36 | Celecoxib moiety integrated | 0.1 - 0.11 | Celecoxib | Not specified in direct comparison |
Note: Lower IC50 values indicate higher inhibitory potency.[3][4][5]
Table 2: Inhibition of Other Inflammatory Mediators by Quinoline Derivatives
| Compound ID/Name | Target | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Hybrid 8h | TNF-α | 0.40 | Celecoxib | 10.69 |
| Hybrid 8j | TNF-α | Not specified, but more potent than references | Diclofenac | 10.27 |
| Hybrid 8m | TNF-α | Not specified, but more potent than references | Diclofenac | 10.27 |
| Compound 7a | Phosphodiesterase 5 (PDE5) | 0.00027 | - | - |
| SCH 351591 | Phosphodiesterase 4 (PDE4) | 0.058 | - | - |
| Compound 9 | Phosphodiesterase 4 (PDE4) | 0.00001 | - | - |
| Compound 10 | Phosphodiesterase 4 (PDE4) | 0.00007 | - | - |
| Compound 11 | Phosphodiesterase 4 (PDE4) | 0.00006 | - | - |
Note: TNF-α (Tumor Necrosis Factor-alpha) is a pro-inflammatory cytokine. Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling.[1][6][7]
Key Signaling Pathway in Inflammation: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[8] Many anti-inflammatory compounds, including quinoline derivatives, exert their effects by modulating this pathway. The diagram below illustrates the canonical NF-κB signaling cascade.
Caption: Canonical NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for two key assays used to evaluate the anti-inflammatory activity of quinoline derivatives.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the test quinoline derivatives.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Nitric Oxide (NO) Production Assay in Macrophages
This in vitro assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives. A control group (medium only) and a positive control group (e.g., lipopolysaccharide - LPS) are included.
-
Stimulation: After a pre-incubation period with the test compounds (e.g., 1 hour), the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
After a 5-10 minute incubation at room temperature, 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation of NO Inhibition:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Caption: Experimental workflow for the nitric oxide production assay.
References
- 1. Synthesis of quinoline derivatives: discovery of a potent and selective phosphodiesterase 5 inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Validating the Mechanism of Action for a New Quinoline Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new hypothetical quinoline compound, designated as QN-X , with established alternatives. The performance of QN-X is supported by synthesized experimental data from publicly available research on similar quinoline derivatives, offering a framework for validating its mechanism of action.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of QN-X compared to representative quinoline-based and non-quinoline alternative anticancer agents.
Table 1: In Vitro Cytotoxicity (IC50, µM) of QN-X and Comparator Compounds against Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | K-562 (Leukemia) | Primary Target(s) |
| QN-X (Hypothetical) | 1.5 | 2.1 | 3.5 | 0.8 | Topoisomerase II, PI3K |
| Bosutinib (Quinoline) | 2.5 | 4.1 | 5.2 | 0.05 | Src/Abl Kinase |
| Anlotinib (Quinoline) | 3.2 | 1.9 | 0.9 | 2.7 | Multi-kinase (VEGFR, etc.) |
| Etoposide (Non-quinoline) | 0.9 | 1.2 | 2.8 | 0.5 | Topoisomerase II |
| Idelalisib (Non-quinoline) | >50 | >50 | >50 | 0.02 | PI3Kδ |
Data synthesized from multiple sources for illustrative comparison.[1][2][3][4][5][6]
Table 2: In Vivo Antitumor Efficacy of QN-X and Comparator Compounds in Xenograft Models
| Compound/Drug | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Reference Compound Efficacy (%) |
| QN-X (Hypothetical) | Nude Mice | Colon (HCT-116) | 50 mg/kg/day (i.p.) | 65% | Etoposide (60%) |
| Compound 91b1 (Quinoline) | Nude Mice | Not Specified | 50 mg/kg/day (i.p.) | Significant tumor size reduction | Not specified |
| Anlotinib (Quinoline) | Various | Various Human Cancers | Approved Drug | Varies with cancer type | Varies with cancer type |
| Indimitecan (Non-quinoline) | Animal Models | Not Specified | Not Specified | Antitumor activity observed | Not specified |
This table presents a summary of in vivo data for quinoline and non-quinoline compounds to provide a comparative context for the hypothetical QN-X.[7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549, K-562)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the ability of a compound to inhibit the catalytic activity of human topoisomerase II.[10][11][12]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
0.8% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase II assay buffer, ATP (e.g., 1 mM), and supercoiled DNA (e.g., 0.5 µg).
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding a pre-determined optimal amount of Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Load the samples onto an 0.8% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is indicated by the persistence of the supercoiled DNA form, while the relaxed DNA form will be predominant in the control.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
Objective: To quantify the inhibitory activity of a compound against a specific kinase (e.g., PI3K).[13][14][15]
Materials:
-
Recombinant kinase (e.g., PI3Kα)
-
Fluorescein-labeled substrate
-
ATP
-
10x Kinase buffer
-
Test compounds (dissolved in DMSO)
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
384-well plate
-
TR-FRET compatible plate reader
Protocol:
-
Prepare a 4x serial dilution of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Add the kinase enzyme to all wells except the "no enzyme" control and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pSubstrate antibody and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the emission ratio and determine the percent inhibition for each compound concentration to derive the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by QN-X.
Caption: PI3K/Akt signaling pathway inhibited by QN-X.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Comparative Analysis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and Congeners Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the therapeutic potential of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and the broader class of 2-aryl-quinoline-4-carboxylic acids. Direct benchmark studies for this compound against known drugs are not publicly available at this time. Therefore, this analysis leverages data from structurally related quinoline derivatives and contextualizes their performance against established therapeutic agents in oncology and anti-inflammatory research. The guide details the primary mechanisms of action for this class of compounds, presents available quantitative data, and provides comprehensive experimental protocols for key biological assays.
Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The 2-aryl-quinoline-4-carboxylic acid subclass has garnered significant interest for its potential in oncology and as anti-inflammatory agents.[2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in disease progression.[3]
This guide focuses on the potential of this compound, a specific derivative within this class. While direct comparative data is pending, this document serves as a resource for researchers by summarizing the known activities of related compounds and providing the necessary technical information to facilitate further investigation.
Comparative Analysis: Anticancer Activity
While specific data for this compound is unavailable, studies on structurally similar compounds provide insights into its potential anticancer efficacy.
Comparison with a Structurally Related Analog
A study on 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid demonstrated significant growth inhibition against the MCF-7 breast cancer cell line. This provides a valuable, albeit indirect, benchmark.
Table 1: In Vitro Anticancer Activity of a 6-Chloro-2-aryl-quinoline-4-carboxylic acid Analog
| Compound | Cell Line | Assay Type | Result | Known Drug Comparator | Comparator Result |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Cell Growth Inhibition | 82.9% reduction in cellular growth | - | - |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acid | K-562 (Leukemia) | Apoptosis Assay | 51.1% apoptotic cells | Carboplatin | 58.1% apoptotic cells |
Data sourced from a study on quinoline and quinolone derivatives as potential anticancer agents.
General Comparison of 2-Aryl-Quinoline-4-Carboxylic Acids with Standard Chemotherapeutics
The broader class of 2-aryl-quinoline-4-carboxylic acids has been investigated for its ability to inhibit Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for cancer cell proliferation.
Table 2: Comparative DHODH Inhibition and Antiproliferative Activity
| Compound Class | Target | IC50 (DHODH) | Cell Line | IC50 (Cell Proliferation) | Known Drug Comparator | Comparator IC50 (DHODH) |
| Potent Quinoline-based Analogues | DHODH | 9.71 ± 1.4 nM | HCT-116 | Not specified | Brequinar | ~250 nM |
| Potent Quinoline-based Analogues | DHODH | 26.2 ± 1.8 nM | MIA PaCa-2 | Not specified | Brequinar | ~250 nM |
This data highlights the potential for this class of compounds to be potent inhibitors of DHODH, a validated anticancer target.[4]
Comparative Analysis: Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]
Table 3: Comparative COX-2 Inhibition
| Compound Class | Target | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Known Drug Comparator | Comparator IC50 (COX-2) | Comparator Selectivity Index |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | COX-2 | 0.043 µM | >513 | Celecoxib | 0.060 µM | 405 |
Data from a study on 4-carboxyl quinoline derivatives as selective COX-2 inhibitors.[6] This demonstrates that the quinoline-4-carboxylic acid scaffold can yield highly potent and selective COX-2 inhibitors, a key attribute for modern anti-inflammatory drugs.
Signaling Pathways and Mechanisms of Action
The biological effects of 2-aryl-quinoline-4-carboxylic acids are underpinned by their interaction with specific cellular signaling pathways.
Caption: Proposed mechanisms of action for 2-aryl-quinoline-4-carboxylic acids.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate further research and comparative studies.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Culture cells to be treated with the desired concentrations of the test compound for a specified duration.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate at 37°C for 30 minutes.
-
Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL.
-
Analysis: Analyze the stained cells on a flow cytometer.
In Vitro DHODH Inhibition Assay
This spectrophotometric assay measures the inhibition of dihydroorotate dehydrogenase.[1][10]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Substrate: Dihydroorotic acid (DHO).
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP).
-
Coenzyme: Coenzyme Q10.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add recombinant human DHODH enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 25°C.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and Coenzyme Q10.
-
Immediately measure the decrease in absorbance at 600-650 nm over time.
-
-
Data Analysis: Calculate the rate of DCIP reduction. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of the compound against COX-1 and COX-2 enzymes.[11]
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2, and arachidonic acid as the substrate.
-
Assay Procedure:
-
In separate wells for COX-1 and COX-2, add the respective enzyme, a heme cofactor, and the test compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion
While direct comparative data for this compound is currently lacking in published literature, the available information on structurally related compounds and the broader class of 2-aryl-quinoline-4-carboxylic acids suggests significant potential in both oncology and anti-inflammatory applications. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers aiming to further elucidate the therapeutic promise of this compound and its derivatives. Further benchmark studies are warranted to definitively position this compound within the landscape of existing and emerging therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a critical component of laboratory safety and environmental responsibility. As a chlorinated quinoline carboxylic acid derivative, this compound must be treated as hazardous chemical waste. Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety Protocols & Handling
Before beginning any procedure that involves this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and emergency information.[1] Always operate in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles that meet OSHA or EN 166 standards.[2]
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[1]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin contact.[2]
-
Respiratory Protection: For weighing fine powders or when adequate ventilation is not available, a particulate respirator (N95 or higher) should be used to prevent inhalation.[1]
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[2] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[2][3] This chemical must not be disposed of down the drain or in regular trash.[1][2][4]
-
Waste Collection:
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[1]
-
Liquid waste containing this compound, such as reaction mixtures or solutions, must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
-
Container Management:
-
Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[5]
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name: "this compound," and the accumulation start date.[6]
-
Keep waste containers closed at all times, except when adding waste.[4]
-
-
Storage:
-
Decontamination:
-
All glassware and surfaces that have come into contact with the compound must be decontaminated.[1]
-
Rinse contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) and collect the rinseate as hazardous waste.[8] After the initial solvent rinse, glassware can be washed thoroughly with soap and water.
-
-
Disposal Request:
Quantitative Disposal Guidelines
While specific quantitative limits for this compound are not defined, general federal and institutional guidelines for hazardous waste accumulation in laboratories provide a framework for safe management.
| Guideline | Specification | Citation(s) |
| Maximum Storage Volume | Laboratories must not store more than 55 gallons of total hazardous waste. | [4][8] |
| Acute Hazardous Waste | For acutely toxic (P-listed) wastes, the maximum accumulation is one quart of liquid or one kilogram of solid. | [4] |
| Storage Time Limit | Hazardous waste containers may be stored in a satellite accumulation area for up to 12 months in some jurisdictions. | [4] |
| EPA Academic Lab Rule | Some academic laboratories may have a maximum storage time of six months for chemical waste. | [5][9] |
Note: It is crucial to consult your institution's specific guidelines, as they may be stricter than federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. nj.gov [nj.gov]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Emergency Contact Information:
-
Spill: [Insert specific contact information for your institution's Environmental Health & Safety department]
-
Fire: [Insert specific contact information for your institution's emergency services]
-
Medical Emergency: [Insert specific contact information for occupational health or emergency services]
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
Given these potential hazards, the following personal protective equipment is mandatory.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[2] Inspect gloves for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[2] For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | Protects skin and personal clothing from contamination.[2] Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. | Secondary |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, double nitrile gloves, and chemical splash goggles.[3]
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Handling:
-
Weighing: Handle the solid compound in a ventilated balance enclosure or a fume hood to minimize inhalation of dust.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[2]
-
General Handling: Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
3. Cleanup:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2]
Disposal Plan
As a halogenated organic compound, this compound and its contaminated waste must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (contaminated gloves, weigh boats, etc.) and liquid waste in a designated, clearly labeled hazardous waste container.[2]
-
Halogenated Waste Stream: This waste should be segregated as "halogenated solvent waste".[6][7] Do not mix with non-halogenated waste.[7]
-
Disposal Method: Do not pour any waste containing this compound down the drain.[2][5] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste disposal company.[5]
Caption: Workflow for handling this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
